DAO-IN-2
Description
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHDSACGRKBACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406887 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39793-31-2 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DAO-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAO-IN-2, also known as 4H-furo[3,2-b]pyrrole-5-carboxylic acid, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAO). By inhibiting DAO, this compound effectively increases the synaptic levels of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This modulation of NMDA receptor activity underlies the therapeutic potential of this compound in neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a summary of its in vivo effects.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its cognitive and negative symptoms. The NMDA receptor requires the binding of both glutamate and a co-agonist, either glycine (B1666218) or D-serine, for its activation. D-amino acid oxidase (DAO) is a flavoenzyme that specifically degrades D-amino acids, with a notable substrate being D-serine. By metabolizing D-serine, DAO plays a key role in regulating NMDA receptor function.
This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective inhibition of DAO. This guide delves into the core mechanism of action of this compound, providing the detailed technical information necessary for its application in research and drug development.
Biochemical and Cellular Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of D-amino acid oxidase.
Direct Inhibition of D-amino acid Oxidase
This compound is a competitive inhibitor of DAO, binding to the active site of the enzyme and preventing the binding and subsequent degradation of its substrate, D-serine. This inhibition leads to an accumulation of D-serine in the vicinity of the NMDA receptor.
Enhancement of NMDA Receptor Function
The increased concentration of D-serine resulting from DAO inhibition enhances the occupancy of the co-agonist binding site on the NMDA receptor. This, in turn, potentiates NMDA receptor-mediated neurotransmission in the presence of glutamate. The overall effect is an enhancement of synaptic plasticity and neuronal signaling pathways that are dependent on NMDA receptor activation.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay System | IC50 (nM) | Reference |
| D-amino acid oxidase (DAO) | Human | Recombinant enzyme | 245 | [1] |
| D-amino acid oxidase (DAAO) | Human | CHO cells expressing hDAAO | 144.6 | [1] |
| D-amino acid oxidase (DAAO) | Rat | CHO cells expressing rDAAO | 113.9 | [1] |
Table 2: In Vivo Effects of this compound in Wistar Rats
| Parameter | Tissue/Fluid | Dose (mg/kg, i.p.) | Effect | Reference |
| DAAO Activity Inhibition | Kidney | 10-200 | Dose-dependent inhibition | [1] |
| DAAO Activity Inhibition | Cerebellum | 10-200 | Dose-dependent inhibition | [1] |
| D-serine Levels | Plasma | 10-200 | Increased | [1] |
| D-serine Levels | Cerebrospinal Fluid (CSF) | 10-200 | Increased | [1] |
| Psychomotor Activity | - | 10-200 | Reduction of amphetamine-induced hyperactivity | [1] |
Table 3: Off-Target Activity of this compound
| Target | IC50 (µM) | Reference |
| CYP3A4 | > 10 | [1] |
| CYP2D6 | > 10 | [1] |
| CYP2C9 | > 10 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vitro DAO Inhibition Assay
The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of this compound.
Caption: In vitro DAO inhibition assay workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on established protocols for DAO inhibitors.
In Vitro D-amino acid Oxidase (DAO) Inhibition Assay
This protocol is adapted from methodologies used for the characterization of novel DAO inhibitors.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human and rat DAO.
Materials:
-
Recombinant human or rat DAO enzyme
-
This compound
-
D-serine
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in phosphate buffer to obtain a range of test concentrations.
-
In a 96-well plate, add the DAO enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Prepare a reaction mixture containing D-serine, HRP, and Amplex Red in phosphate buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Assessment of DAAO Inhibition and D-serine Levels
This protocol is based on the in vivo studies described for this compound (Compound 8) in Wistar rats.[1]
Objective: To evaluate the effect of this compound on DAAO activity and D-serine levels in the brain and periphery of Wistar rats.
Animals:
-
Male Wistar rats
Materials:
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent)
-
Anesthesia
-
Equipment for tissue and fluid collection (e.g., microdialysis for CSF)
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100, 200 mg/kg) or vehicle control.
-
At specified time points after administration, collect blood samples for plasma preparation.
-
For brain tissue analysis, euthanize the animals at the designated time points and dissect the cerebellum and kidneys.
-
For cerebrospinal fluid (CSF) analysis, use appropriate techniques such as microdialysis in anesthetized or freely moving animals.
-
Homogenize the brain and kidney tissues for DAAO activity assays.
-
Measure DAAO activity in the tissue homogenates using a suitable assay (e.g., a radiometric or fluorescence-based assay).
-
Analyze D-serine concentrations in plasma and CSF using a validated analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
Statistically analyze the data to determine the dose-dependent effects of this compound on DAAO activity and D-serine levels.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of D-amino acid oxidase. Its mechanism of action, centered on the inhibition of DAO and the subsequent enhancement of D-serine levels and NMDA receptor function, makes it an invaluable tool for studying the role of the D-serine/NMDA receptor pathway in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into novel therapeutics for neurological and psychiatric disorders. Further research into the long-term effects and clinical potential of this compound and similar compounds is warranted.
References
The Function of DAO-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the function, pharmacological profile, and experimental evaluation of DAO-IN-2, a notable inhibitor of D-amino acid oxidase (DAO). The information presented herein is intended to support research and drug development efforts targeting the DAO enzyme and its associated pathways.
Core Function and Mechanism of Action
This compound is a moderate inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the oxidative deamination of D-amino acids.[1] The primary function of this compound is to block the catalytic activity of DAO, thereby preventing the degradation of its substrates, most notably D-serine.[1]
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[2] By inhibiting DAO, this compound effectively increases the concentration of D-serine in the brain and cerebrospinal fluid.[1] This elevation of D-serine levels enhances NMDA receptor function, a mechanism that is being explored for its therapeutic potential in psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is a hypothesized pathological factor.[1][2]
In vivo studies have demonstrated that administration of this compound leads to a dose-dependent inhibition of DAO activity in the kidney and cerebellum of rats.[1] This inhibition is accompanied by a significant increase in plasma and cerebrospinal fluid levels of D-serine, while not affecting the levels of other amino acids like glycine (B1666218) or D-alanine.[1] Furthermore, this compound has been shown to reduce amphetamine-induced psychomotor activity in Wistar rats, suggesting a potential modulatory effect on dopamine-related behaviors.[1]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species/System | Value | Reference |
| IC50 | Human D-amino acid oxidase (h-DAO) | 245 nM | [1] |
| IC50 | CHO cells expressing human DAAO | 144.6 nM | [1] |
| IC50 | CHO cells expressing rat DAAO | 113.9 nM | [1] |
| Off-target Activity (IC50) | Cytochrome P450 (CYP3A4, CYP2D6, CYP2C9) | > 10 µM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches for studying this compound, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway illustrating the inhibitory action of this compound on DAO, leading to increased D-serine levels and enhanced NMDA receptor signaling.
Caption: A logical workflow for the comprehensive evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro D-Amino Acid Oxidase (DAO) Activity Assay (Fluorometric)
This protocol is adapted from commercially available DAO activity assay kits and is suitable for determining the IC50 value of this compound.
Materials:
-
Recombinant human D-amino acid oxidase (h-DAO)
-
This compound
-
D-Alanine (or other suitable D-amino acid substrate)
-
Horseradish peroxidase (HRP)
-
A fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~530-560 nm / ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.
-
Prepare a working solution of the fluorescent probe, HRP, and D-alanine in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the this compound dilution (or vehicle control).
-
Add 25 µL of the recombinant h-DAO enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the working solution containing the fluorescent probe, HRP, and D-alanine.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Microdialysis for D-Serine Measurement in Rats
This protocol provides a general framework for measuring extracellular D-serine levels in the brain of freely moving rats following this compound administration.
Materials:
-
Wistar rats
-
This compound
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system for D-serine quantification (e.g., HPLC with fluorescence detection)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period (e.g., 1-2 hours).
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for D-serine concentration using a validated analytical method such as HPLC with pre-column derivatization and fluorescence detection.
-
-
Data Analysis:
-
Express the D-serine concentrations as a percentage of the baseline levels.
-
Compare the time course of D-serine levels between the this compound treated group and a vehicle-treated control group.
-
Assessment of Amphetamine-Induced Psychomotor Activity in Rats
This protocol describes a method to evaluate the effect of this compound on amphetamine-induced hyperlocomotion in rats.
Materials:
-
Wistar rats
-
This compound
-
d-Amphetamine
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Habituation:
-
Habituate the rats to the open-field chambers for a set period (e.g., 30-60 minutes) for one or more days prior to the experiment.
-
-
Drug Administration:
-
On the test day, administer this compound (or vehicle) at a predetermined time before the amphetamine challenge.
-
Administer d-amphetamine (or saline) at the appropriate dose and time.
-
-
Behavioral Testing:
-
Immediately after the amphetamine injection, place the rat in the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session.
-
Compare the locomotor activity between the different treatment groups (vehicle + saline, vehicle + amphetamine, this compound + amphetamine) using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound serves as a valuable research tool for investigating the role of D-amino acid oxidase and the D-serine/NMDA receptor pathway in the central nervous system. Its moderate potency, in vivo efficacy, and favorable selectivity profile make it a suitable compound for preclinical studies aimed at exploring the therapeutic potential of DAO inhibition in various neurological and psychiatric conditions. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area.
References
DAO-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DAO-IN-2, a potent inhibitor of D-amino acid oxidase (DAAO). This compound, also identified as Compound 8, has emerged as a significant tool compound for studying the role of DAAO in psychiatric disorders.
Discovery and Rationale
This compound was identified through a focused drug discovery effort targeting D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, including D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its dysregulation has been implicated in the pathophysiology of schizophrenia. The therapeutic hypothesis is that by inhibiting DAAO, the levels of D-serine in the brain can be elevated, thereby enhancing NMDA receptor function and potentially alleviating the symptoms of schizophrenia.
The discovery of this class of inhibitors, which includes this compound, originated from the screening of a computationally prioritized library of compounds. This initial screening identified a structurally novel competitive inhibitor of D-serine. Subsequent medicinal chemistry efforts led to the synthesis of analogues, including this compound, which is a 4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivative.
Synthesis of this compound (Compound 8)
The synthesis of this compound, a 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, is based on established synthetic routes for this class of fused pyrrole (B145914) carboxylic acids. The general synthetic scheme involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the carboxylic acid moiety. While the specific, detailed synthesis of this compound is proprietary, a representative synthetic approach based on published literature for analogous compounds is outlined below.
General Synthetic Workflow:
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound (Compound 8) from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay System | Target | IC50 (nM) | Reference |
| Recombinant Human DAAO | hDAAO | 245 | [1] |
| CHO Cells Expressing Human DAAO | hDAAO | 144.6 | [1] |
| CHO Cells Expressing Rat DAAO | rDAAO | 113.9 | [1] |
Table 2: In Vivo Effects of this compound in Wistar Rats
| Dosage (mg/kg, i.p.) | Tissue/Fluid | Effect | Observation | Reference |
| 10-200 | Kidney | DAAO Inhibition | Time- and dose-dependent inhibition | [1] |
| 10-200 | Cerebellum | DAAO Inhibition | Inhibition of DAAO activity | [1] |
| 10-200 | Plasma | D-serine Levels | Increased | [1] |
| 10-200 | Cerebrospinal Fluid (CSF) | D-serine Levels | Increased | [1] |
| 10-200 | - | Psychomotor Activity | Reduced amphetamine-induced hyperactivity | [1] |
Table 3: Off-Target Activity of this compound
| Target | IC50 (µM) | Reference |
| CYP3A4 | > 10 | [1] |
| CYP2D6 | > 10 | [1] |
| CYP2C9 | > 10 | [1] |
| Ion Channels | No significant binding | [1] |
Mechanism of Action: Stabilization of the "Lid-Open" Conformation
This compound and its analogues represent a novel class of DAAO inhibitors that function by stabilizing an active-site "lid-open" conformation of the enzyme. The active site of DAAO is covered by a flexible loop. While many traditional inhibitors bind within the active site, this compound interacts with residues at the entrance of the binding pocket, forcing the "lid" to remain open. This unique mechanism of action contributes to its inhibitory activity.
References
D-amino acid oxidase inhibition by DAO-IN-2
An In-depth Technical Guide to the Inhibition of D-amino acid Oxidase by DAO-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, which are increasingly recognized for their physiological significance, particularly in the central nervous system.[1] One of the key substrates for DAO is D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial component of glutamatergic neurotransmission and is deeply involved in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making the modulation of its activity a promising therapeutic strategy.[2][3][4]
Inhibition of DAO presents an attractive approach to enhance NMDA receptor function by increasing the synaptic availability of D-serine.[2][3] This has led to the development of numerous DAO inhibitors. This technical guide focuses on a specific inhibitor, this compound, also known as Compound 8, with the chemical name 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.[3] We will delve into its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the underlying biochemical pathways.
Quantitative Data Presentation
This compound has been characterized as a moderately potent inhibitor of D-amino acid oxidase. The following tables summarize the key quantitative data regarding its inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| D-amino acid oxidase (DAO) | Human | 145 |
| D-amino acid oxidase (DAO) | Rat | 114[3] |
Table 2: Off-Target Activity of this compound
| Target | IC50 (µM) |
| CYP3A4 | > 10 |
| CYP2D6 | > 10 |
| CYP2C9 | > 10 |
Table 3: In Vivo Effects of this compound in Rats
| Parameter | Dosage (mg/kg, i.p.) | Effect |
| Kidney DAO Activity | 200 | ~96% decrease[3] |
| Brain DAO Activity | 200 | ~80% decrease[3] |
| Plasma D-serine Levels | 200 | ~220% of control[3] |
| Cerebrospinal Fluid (CSF) D-serine Levels | 200 | ~175% of control[3] |
| Amphetamine-Induced Psychomotor Activity | 200 | No significant influence |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro D-amino acid Oxidase (DAO) Inhibition Assay
This assay determines the potency of this compound in inhibiting DAO activity in a controlled in vitro setting.
-
Principle: The enzymatic activity of DAO is measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a D-amino acid substrate. The H₂O₂ is detected using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate.[5][6]
-
Materials:
-
Recombinant human or rat D-amino acid oxidase (DAO)
-
This compound (Compound 8)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
96-well microplates (black, for fluorescence)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to generate a range of inhibitor concentrations.
-
In a 96-well plate, add the DAO enzyme and the various concentrations of this compound. Incubate for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Prepare a reaction mixture containing D-serine, HRP, and Amplex® Red in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the enzyme and inhibitor.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of this compound relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo DAO Inhibition and D-serine Quantification in Rats
This protocol describes the methodology to assess the ability of this compound to inhibit DAO activity in vivo and consequently increase D-serine levels in biological fluids.
-
Animals: Male Wistar rats are typically used for these studies.
-
Procedure:
-
Administer this compound (e.g., 10-200 mg/kg) or vehicle control to the rats via intraperitoneal (i.p.) injection.
-
At various time points after administration, collect blood samples and cerebrospinal fluid (CSF). Tissues such as the kidney and cerebellum are also harvested.
-
DAO Activity Measurement in Tissues:
-
Homogenize the collected kidney and cerebellum tissues in a suitable buffer.
-
Determine the DAO activity in the tissue homogenates using an in vitro assay similar to the one described above, by measuring the rate of product formation (e.g., H₂O₂) in the presence of a saturating concentration of a D-amino acid substrate.
-
-
D-serine Quantification:
-
Process the plasma and CSF samples to remove proteins.
-
Quantify the concentration of D-serine in the samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
-
Amphetamine-Induced Psychomotor Activity Model
This behavioral model is used to assess the potential antipsychotic-like effects of a compound.
-
Principle: Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this hyperactivity.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Habituate the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on the days preceding the experiment.
-
On the test day, administer this compound (e.g., 200 mg/kg, i.p.) or vehicle control to the rats.
-
After a pre-treatment period (e.g., 60 minutes), administer amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Immediately place the rats back into the open-field arenas and record their locomotor activity for a specified duration (e.g., 90-120 minutes).
-
The primary measure is the total distance traveled or the number of beam breaks, which is compared between the treatment groups to determine if this compound attenuates the amphetamine-induced hyperactivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the action of this compound.
Caption: Mechanism of this compound Action.
Caption: In Vitro IC50 Determination Workflow.
Caption: In Vivo Pharmacodynamic Workflow.
Conclusion
This compound (Compound 8) is a valuable research tool for investigating the therapeutic potential of D-amino acid oxidase inhibition. It demonstrates moderate in vitro potency and effectively inhibits DAO in vivo, leading to increased levels of the NMDA receptor co-agonist D-serine in both the periphery and the central nervous system.[3] While the preclinical data on its behavioral effects in models of psychosis are not robust, the clear pharmacodynamic effects of this compound make it an important compound for further studies exploring the role of the D-serine/DAO/NMDA receptor pathway in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to replicate or build upon these findings.
References
- 1. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. b-neuro.com [b-neuro.com]
In Vitro Characterization of DAO-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of DAO-IN-2, a potent inhibitor of D-amino acid oxidase (DAO). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate the key experiments for evaluating this compound.
Core Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity and selectivity.
Table 1: Inhibitory Potency of this compound against D-Amino Acid Oxidase (DAO)
| Target | Species | Assay Type | IC50 (nM) |
| DAO | Human | Biochemical | 245[1] |
| DAO | Rat | Biochemical | (Not Explicitly Stated) |
| DAO | Human | Cell-Based (CHO cells) | 144.6[1] |
| DAO | Rat | Cell-Based (CHO cells) | 113.9[1] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) |
| CYP3A4 | > 10[1] |
| CYP2D6 | > 10[1] |
| CYP2C9 | > 10[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Biochemical D-Amino Acid Oxidase (DAO) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DAO. The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of a D-amino acid substrate.
Materials:
-
Purified human or rat D-Amino Acid Oxidase (DAO)
-
This compound
-
D-Serine (or other suitable D-amino acid substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ probe)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader (fluorescence)
-
DMSO (for compound dilution)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of D-serine in assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add the purified DAO enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the D-serine substrate to each well.
-
Immediately add the Amplex® Red/HRP working solution to each well.
-
Measure the fluorescence intensity at multiple time points using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data with the positive control (no inhibitor) representing 100% activity and a negative control (no enzyme) representing 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based DAO Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound in a cellular environment using Chinese Hamster Ovary (CHO) cells stably expressing either human or rat DAO.
Materials:
-
CHO cells stably expressing human or rat DAO
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
This compound
-
D-Serine
-
Reagents for H₂O₂ detection (e.g., Amplex® Red and HRP)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Culture and Seeding:
-
Culture the CHO-DAO cells in appropriate medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells with the compound for a specific period (e.g., 1 hour) at 37°C.
-
-
DAO Activity Measurement:
-
Add D-serine to the wells to initiate the DAO reaction within the cells.
-
After a set incubation time, collect the cell culture supernatant.
-
Measure the amount of H₂O₂ in the supernatant using a suitable detection method, such as the Amplex® Red assay described in the biochemical protocol.
-
-
Data Analysis:
-
Determine the percentage of DAO inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the in vitro characterization of this compound.
Caption: DAO Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Characterization Workflow for this compound.
Caption: Logical Relationship of this compound's Mechanism of Action.
References
Cellular Targets of DAO-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-2 is a potent and selective inhibitor of D-amino acid oxidase (DAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids. The primary substrate for DAO in the central nervous system is D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAO, this compound elevates the levels of D-serine, thereby modulating NMDA receptor activity. This guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Primary Cellular Target and Selectivity
The principal cellular target of this compound is D-amino acid oxidase (DAO) . The inhibitory activity of this compound has been quantified, demonstrating its high potency for this enzyme.
Quantitative Data for Target Inhibition
| Target | Species | IC50 (nM) | Reference |
| D-amino acid oxidase (DAO) | Human | 245 | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
Off-Target Selectivity Profile
To assess the specificity of this compound, it has been screened against a panel of off-target enzymes and ion channels. The results indicate a high degree of selectivity for DAO.
| Off-Target Class | Specific Targets | Activity | Reference |
| Cytochrome P450 Enzymes | CYP3A4, CYP2D6, CYP2C9 | IC50 > 10 µM | [1] |
| Ion Channels | Not specified | No significant binding | [1] |
Note: While the available data demonstrates selectivity against the tested off-targets, a comprehensive kinase panel screening has not been publicly reported. Such a screen would provide a more complete profile of the selectivity of this compound.
Signaling Pathways
The primary signaling pathway modulated by this compound is the glutamatergic signaling pathway , specifically through the potentiation of NMDA receptor activity.
This compound Mechanism of Action on the NMDA Receptor Pathway
This compound inhibits the enzymatic activity of DAO. This leads to a localized increase in the concentration of D-serine. D-serine acts as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor. The binding of both glutamate (B1630785) and a co-agonist (like D-serine or glycine) is required for the opening of the NMDA receptor ion channel, allowing for the influx of Ca²⁺ and subsequent downstream signaling cascades. By increasing D-serine availability, this compound enhances NMDA receptor activation in the presence of glutamate.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound and similar molecules.
In Vitro D-amino Acid Oxidase (DAO) Activity Assay (Fluorometric)
This assay measures the activity of DAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.
Principle: DAO catalyzes the oxidative deamination of a D-amino acid substrate, producing an α-keto acid, ammonia, and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is proportional to the DAO activity.
Materials:
-
Recombinant human DAO enzyme
-
D-serine (or other suitable D-amino acid substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, D-serine, HRP, and the fluorescent probe.
-
Add this compound or other test compounds at various concentrations to the wells of the microplate.
-
Add the DAO enzyme to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytochrome P450 Inhibition Assay (Fluorometric)
This assay is used to assess the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.
Principle: A specific fluorogenic substrate for a particular CYP450 isoform is incubated with human liver microsomes (or recombinant CYP450 enzymes) and a NADPH-generating system. The CYP450 enzyme metabolizes the substrate into a fluorescent product. The inhibitory potential of a test compound is determined by measuring the decrease in fluorescence.
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic substrates specific for each isoform
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (this compound) and known inhibitors (positive controls)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add the test compound and human liver microsomes to the wells of the microplate and pre-incubate.
-
Add the specific fluorogenic substrate.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC50 value.
In Vivo Microdialysis for D-serine Measurement
This technique allows for the in vivo monitoring of extracellular D-serine levels in specific brain regions of freely moving animals.
Principle: A microdialysis probe is surgically implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, such as D-serine, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate. The concentration of D-serine in the dialysate is then quantified.
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples to measure the change in extracellular D-serine concentration over time.
-
Analyze the D-serine content in the dialysate using a sensitive analytical method such as HPLC with fluorescence detection.
Conclusion
This compound is a potent and selective inhibitor of D-amino acid oxidase. Its primary mechanism of action involves the inhibition of DAO, leading to an increase in extracellular D-serine levels and subsequent enhancement of NMDA receptor-mediated neurotransmission. The available data indicates a favorable selectivity profile, though further comprehensive screening would be beneficial for a complete characterization. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DAO inhibitors as potential therapeutic agents for neurological and psychiatric disorders characterized by NMDA receptor hypofunction.
References
Pharmacological Profile of DAO-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-2 is a potent and selective inhibitor of D-amino acid oxidase (DAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1] By inhibiting DAO, this compound increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, in the brain. This mechanism of action makes this compound a valuable research tool for studying the role of D-serine and NMDA receptor modulation in the central nervous system and a potential therapeutic agent for psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and selectivity profile. Detailed experimental protocols for assessing its activity are also provided.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of D-amino acid oxidase (DAO). DAO catalyzes the oxidative deamination of D-amino acids, including D-serine, to their corresponding α-keto acids, producing hydrogen peroxide and ammonia (B1221849) as byproducts. By inhibiting DAO, this compound prevents the degradation of D-serine, leading to its accumulation in key brain regions. Elevated D-serine levels enhance the activation of NMDA receptors, which play a critical role in synaptic plasticity, learning, and memory.
Figure 1: Signaling pathway of this compound action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (nM) | Reference |
| D-amino acid oxidase (DAO) | Human | Enzymatic Assay | 245 | [1] |
| D-amino acid oxidase (DAAO) | Human | Cell-based (CHO cells) | 144.6 | [1] |
| D-amino acid oxidase (DAAO) | Rat | Cell-based (CHO cells) | 113.9 | [1] |
Table 2: Selectivity Profile of this compound
| Target | Species | Assay Type | IC50 (µM) | Reference |
| CYP3A4 | Human | Enzymatic Assay | > 10 | [1] |
| CYP2D6 | Human | Enzymatic Assay | > 10 | [1] |
| CYP3C9 | Human | Enzymatic Assay | > 10 | [1] |
| Ion Channels | Not specified | Binding Assay | No binding reported | [1] |
A comprehensive kinase selectivity profile for this compound is not publicly available at the time of this writing.
Table 3: In Vivo Pharmacological Effects of this compound in Wistar Rats
| Parameter | Route of Administration | Dose (mg/kg) | Effect | Reference |
| DAAO Activity (Kidney) | Intraperitoneal (i.p.), single dose | 10 - 200 | Time- and dose-dependent inhibition | [1] |
| DAAO Activity (Cerebellum) | Intraperitoneal (i.p.), single dose | 10 - 200 | Inhibition | [1] |
| Plasma D-serine Levels | Intraperitoneal (i.p.), single dose | 10 - 200 | Increased | [1] |
| Cerebrospinal Fluid (CSF) D-serine Levels | Intraperitoneal (i.p.), single dose | 10 - 200 | Increased | [1] |
| Amphetamine-induced Psychomotor Activity | Intraperitoneal (i.p.), single dose | 10 - 200 | Reduced | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for the characterization of DAO inhibitors.
DAO Enzyme Inhibition Assay (Fluorometric)
This assay measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction, using a fluorogenic probe.
Figure 2: Experimental workflow for DAO inhibition assay.
Materials:
-
Recombinant human D-amino acid oxidase (DAO)
-
D-Serine
-
This compound
-
Amplex™ Red reagent or equivalent fluorescent probe
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the DAO enzyme and the diluted this compound or vehicle control.
-
Prepare a reaction mixture containing the fluorescent probe, HRP, and D-serine in assay buffer.
-
Initiate the reaction by adding the reaction mixture to the wells containing the enzyme and inhibitor.
-
Immediately measure the fluorescence in a microplate reader in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Cellular DAAO Activity Assay
This assay measures the activity of DAO in a cellular context, for example, in Chinese Hamster Ovary (CHO) cells stably expressing human or rat DAAO.
Materials:
-
CHO cells expressing human or rat DAAO
-
Cell culture medium
-
This compound
-
D-Serine
-
Lysis buffer
-
Reagents for a DAO activity assay (as described above)
Procedure:
-
Plate the DAAO-expressing CHO cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
Lyse the cells to release the intracellular DAAO.
-
Measure the DAAO activity in the cell lysates using a suitable assay, such as the fluorometric assay described above, with D-serine as the substrate.
-
Normalize the DAAO activity to the total protein concentration in each lysate.
-
Calculate the percent inhibition and determine the cellular IC50 value.
In Vivo Pharmacodynamic Study in Rats
This protocol describes a general procedure to assess the in vivo effects of this compound on DAAO activity and D-serine levels.
Materials:
-
Wistar rats
-
This compound formulation for intraperitoneal (i.p.) injection
-
Anesthesia
-
Equipment for blood and cerebrospinal fluid (CSF) collection
-
Tissue homogenizer
-
Reagents and equipment for DAAO activity assay and D-serine level measurement (e.g., HPLC)
Procedure:
-
Administer a single i.p. dose of this compound (e.g., 10-200 mg/kg) or vehicle to the rats.
-
At various time points after administration, collect blood and CSF samples under anesthesia.
-
Euthanize the animals and collect tissues of interest (e.g., kidney, cerebellum).
-
Homogenize the tissues in an appropriate buffer.
-
Measure DAAO activity in the tissue homogenates.
-
Measure D-serine concentrations in plasma and CSF using a validated analytical method such as HPLC.
-
For behavioral assessment, administer this compound prior to an amphetamine challenge and monitor psychomotor activity using an open-field test.
Figure 3: Logical relationship of this compound's effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the D-serine/NMDA receptor pathway. It exhibits potent inhibition of D-amino acid oxidase both in vitro and in vivo, leading to increased D-serine levels in the central nervous system. Its selectivity against key metabolic enzymes suggests a favorable off-target profile. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound for preclinical studies in the field of neuroscience and psychiatry. Further investigation into its full kinase selectivity profile would be beneficial for a complete understanding of its pharmacological properties.
References
DAO-IN-2: A Technical Guide for the Investigation of Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DAO-IN-2, a potent inhibitor of D-amino acid oxidase (DAO), for its application in the study of psychiatric disorders, with a particular focus on conditions associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. This document details the mechanism of action of this compound, its biochemical properties, and relevant experimental protocols for its investigation. Quantitative data are summarized for ease of comparison, and key pathways and workflows are visualized to facilitate understanding.
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1] In the central nervous system, DAO plays a critical role in regulating the levels of D-serine, an endogenous co-agonist of the NMDA receptor.[1][2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, and enhancing NMDA receptor signaling is a key therapeutic strategy.[3] By inhibiting DAO, the synaptic concentration of D-serine can be increased, thereby potentiating NMDA receptor function.[3]
This compound, also identified as compound 8 [4H-thieno[3,2-b]pyrrole-5-carboxylic acid], is a selective inhibitor of DAO that has been investigated for its potential to modulate the NMDA receptor pathway.[3] This guide serves as a technical resource for researchers utilizing this compound as a tool to explore the role of the DAO-D-serine-NMDA receptor pathway in psychiatric disorders.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of D-amino acid oxidase. This inhibition leads to an increase in the bioavailability of D-serine, a key substrate of DAO. Elevated D-serine levels in the synaptic cleft enhance the activation of NMDA receptors, which require the binding of both glutamate (B1630785) and a co-agonist (like D-serine or glycine) to become fully functional. The potentiation of NMDA receptor signaling is hypothesized to ameliorate some of the synaptic deficits observed in psychiatric disorders such as schizophrenia.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Human DAO | 145 nM | [3] |
| IC₅₀ | Rat DAO | 114 nM | [3] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dosage | Effect | Reference |
| Kidney DAO Activity | 200 mg/kg | ~96% decrease | [3] |
| Brain DAO Activity | 200 mg/kg | ~80% decrease | [3] |
| Plasma D-Serine Levels | 200 mg/kg | 220% of control | [3] |
| Cerebrospinal Fluid (CSF) D-Serine Levels | 200 mg/kg | 175% of control | [3] |
| Amphetamine-Induced Psychomotor Activity | Not specified | No significant influence | [3] |
Experimental Protocols
Synthesis of this compound (Compound 8)
A specific, detailed synthesis protocol for 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (this compound) is not publicly available in the cited literature. However, the synthesis of similar structural analogs, such as 3-hydroxyquinolin-2(1H)-one derivatives, has been described.[4][5] These syntheses often involve multi-step reactions, including ring expansion of isatins with ethyl diazoacetate.[5] Researchers seeking to synthesize this compound should refer to the medicinal chemistry literature for related thieno[3,2-b]pyrrole carboxylic acid derivatives.
In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay
This protocol is a generalized procedure based on spectrophotometric measurement of hydrogen peroxide production, a byproduct of the DAO-catalyzed reaction.
Materials:
-
Recombinant human or rat DAO
-
This compound (or other test compounds)
-
D-serine (or other DAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂-detecting substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare solutions of DAO, D-serine, HRP, and Amplex® Red in phosphate buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
Test compound solution (or vehicle control).
-
DAO enzyme solution.
-
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing D-serine, HRP, and Amplex® Red.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence (or absorbance) at the appropriate wavelength for the chosen detection reagent in a microplate reader.
-
Record data at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
In Vivo Amphetamine-Induced Psychomotor Activity in Rats
This protocol describes a common behavioral model used to assess the potential antipsychotic-like effects of compounds.
Animals:
-
Adult male Wistar rats (or other suitable strain).
Materials:
-
This compound
-
d-amphetamine
-
Vehicle (e.g., saline, or a suitable solvent for this compound)
-
Open-field activity chambers equipped with photobeam detectors.
Procedure:
-
Acclimation:
-
Allow rats to acclimate to the animal facility for at least one week before the experiment.
-
Habituate the rats to the testing room and handling procedures.
-
-
Drug Administration:
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the amphetamine challenge.
-
-
Amphetamine Challenge:
-
At the specified time after this compound administration, administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Immediately after the amphetamine injection, place the rat in the open-field activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify the locomotor activity for each treatment group.
-
Compare the activity levels of the this compound treated group to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a DAO inhibitor like this compound.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Role of D-amino acid oxidase in neuropathology
An In-depth Technical Guide to the Role of D-amino Acid Oxidase in Neuropathology
Executive Summary
D-amino acid oxidase (DAO), a peroxisomal flavoenzyme, has emerged as a critical modulator of central nervous system (CNS) function and a key player in the pathophysiology of several neurological disorders. Its primary role in the brain is the oxidative deamination of D-serine, the main endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By regulating D-serine levels, DAO significantly influences glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory. Aberrant DAO activity—either hyperactivity leading to D-serine depletion or hypoactivity causing its accumulation—is implicated in conditions such as schizophrenia, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. This guide provides a comprehensive overview of the enzymatic function of DAO, its role in neuropathology, detailed experimental protocols for its study, and its potential as a therapeutic target.
The DAO/D-Serine/NMDA Receptor Axis
D-amino acid oxidase (DAO) is a flavoprotein that catalyzes the stereospecific oxidation of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide (H₂O₂)[1][2]. In the mammalian brain, the most significant substrate for DAO is D-serine[3]. D-serine, synthesized from L-serine by the enzyme serine racemase, acts as a potent co-agonist at the glycine-binding site of the NMDA receptor[4][5][6]. For the NMDA receptor to become activated, it requires simultaneous binding of both glutamate (B1630785) and a co-agonist (either D-serine or glycine)[6][7].
The catalytic activity of DAO, therefore, serves as a primary mechanism for clearing synaptic D-serine, thereby reducing NMDA receptor tone. This regulation is crucial, as NMDA receptor hypofunction is a core deficit in schizophrenia, while its overactivation (excitotoxicity) is implicated in neurodegenerative conditions like ALS[8][9]. Furthermore, the DAO-catalyzed reaction produces hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress and cellular damage, a common pathological feature in many neurodegenerative diseases[10][11].
References
- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]
- 4. Metabolism and functional roles of endogenous D-serine in mammalian brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neurobiology of D-amino acid oxidase and its involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of D-amino acids in amyotrophic lateral sclerosis pathogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Post-hoc Study of D-Amino Acid Oxidase in Blood as an Indicator of Post-stroke Dementia [frontiersin.org]
The Role of DAO-IN-2 in the Modulation of D-serine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a pivotal role in synaptic plasticity, neurotransmission, and overall central nervous system (CNS) function.[1][2][3] Its metabolism is tightly regulated, primarily through synthesis by serine racemase and degradation by D-amino acid oxidase (DAO). Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, making the modulation of its metabolic pathways a significant area of therapeutic interest.[4][5] This technical guide provides an in-depth overview of DAO-IN-2, a moderate in vitro and in vivo inhibitor of DAO, and its impact on D-serine metabolism. We will delve into the core mechanisms, present key quantitative data, detail experimental protocols, and visualize the associated biochemical pathways and experimental workflows.
Introduction to D-serine Metabolism
D-serine is now recognized as a key neuromodulator in the mammalian brain.[4][6] Unlike most amino acids, which are predominantly found in their L-isomeric form, D-serine is present in significant concentrations in the CNS and acts as the primary endogenous ligand for the co-agonist site on the GluN1 subunit of NMDA receptors.[4][7] This binding is essential for the glutamate-induced activation of NMDA receptors, which are critical for learning, memory, and synaptic plasticity.[2][7][8]
The synthesis of D-serine from its enantiomer, L-serine, is catalyzed by the pyridoxal-5'-phosphate-dependent enzyme, serine racemase.[4] Conversely, the degradation of D-serine is primarily mediated by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, D-amino acid oxidase (DAO).[4][9] DAO catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide.[10] Given its role in D-serine degradation, DAO has emerged as a promising therapeutic target for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[9] Inhibiting DAO activity is expected to increase synaptic levels of D-serine, thereby enhancing NMDA receptor function.
This compound: A D-amino Acid Oxidase Inhibitor
This compound is a compound identified as a moderate inhibitor of D-amino acid oxidase (DAO).[11] Its inhibitory activity makes it a valuable tool for studying the physiological and pathological roles of D-serine and for exploring the therapeutic potential of DAO inhibition.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
| Parameter | Species | Value | Reference |
| IC₅₀ (hDAO) | Human | 245 nM | [11] |
| IC₅₀ (CHO cells expressing human DAAO) | - | 144.6 nM | [11] |
| IC₅₀ (CHO cells expressing rat DAAO) | - | 113.9 nM | [11] |
| Off-target Activity (CYP3A4, CYP2D6, CYP2C9) | - | IC₅₀s > 10 µM | [11] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| In Vivo DAAO Inhibition | Wistar Rats | 10-200 mg/kg (i.p., once) | Time- and dose-dependent inhibition of DAAO activity in the kidney and cerebellum. | [11] |
| In Vivo D-serine Levels | Wistar Rats | 10-200 mg/kg (i.p., once) | Increased plasma and cerebrospinal fluid D-serine levels. | [11] |
| Behavioral Study | Wistar Rats | 10-200 mg/kg (i.p., once) | Reduced amphetamine-induced psychomotor spontaneous activity. | [11] |
Table 2: In Vivo Effects of this compound in a Wistar Rat Model.
Signaling and Metabolic Pathways
The interplay between D-serine, the NMDA receptor, and the enzymes responsible for its metabolism is a complex and crucial signaling pathway in the CNS.
Caption: D-serine synthesis, degradation, and role in synaptic signaling.
Experimental Protocols
This section details the methodologies for key experiments related to the study of DAO inhibitors and D-serine metabolism.
In Vitro D-Amino Acid Oxidase (DAO) Inhibition Assay
This protocol is a generalized method based on common fluorescence-based assays used to determine the inhibitory activity of compounds like this compound.
Caption: Workflow for an in vitro DAO inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human D-amino acid oxidase (hDAO), D-serine, horseradish peroxidase (HRP), and a suitable fluorescent probe (e.g., Amplex Red). Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, add the DAO enzyme solution to wells containing different concentrations of this compound or vehicle control. Incubate for a predefined period at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the D-serine substrate to all wells to start the enzymatic reaction.
-
Detection: The H2O2 produced by the DAO reaction is used by HRP to oxidize the fluorescent probe, resulting in a fluorescent product.
-
Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Microdialysis for Measuring Brain D-serine Levels
This protocol describes a common method to assess the in vivo effects of DAO inhibitors on neurotransmitter levels in specific brain regions of animal models.
Methodology:
-
Surgical Implantation: Anesthetize the animal model (e.g., Wistar rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., cerebellum). Allow for post-operative recovery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal D-serine levels.
-
Drug Administration: Administer this compound (e.g., 10-200 mg/kg, i.p.).
-
Post-Dosing Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the D-serine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.[12][13][14]
Amphetamine-Induced Hyperlocomotion Model
This behavioral model is used to assess the potential antipsychotic-like effects of compounds.
Methodology:
-
Animal Habituation: Place the rats in open-field activity chambers and allow them to habituate for a period.
-
Pre-treatment: Administer this compound or vehicle control at various doses.
-
Amphetamine Challenge: After a pre-determined time, administer amphetamine to induce hyperlocomotion.
-
Activity Monitoring: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using automated activity monitoring systems.
-
Data Analysis: Compare the locomotor activity between the different treatment groups to determine if this compound can attenuate the amphetamine-induced hyperlocomotion.
Discussion and Future Directions
The available data indicate that this compound is a moderately potent inhibitor of D-amino acid oxidase with a favorable off-target profile.[11] In vivo studies have demonstrated its ability to inhibit DAO activity in the brain and periphery, leading to an increase in D-serine levels.[11] The attenuation of amphetamine-induced hyperlocomotion suggests that this compound may possess antipsychotic-like properties, consistent with the hypothesis that enhancing NMDA receptor function via D-serine elevation could be a viable therapeutic strategy for schizophrenia.[11]
Future research should focus on a more comprehensive pharmacokinetic and pharmacodynamic characterization of this compound. Long-term efficacy and safety studies in various animal models of psychiatric and neurological disorders are warranted. Furthermore, the development of more potent and selective DAO inhibitors based on the structure of this compound could lead to the discovery of novel therapeutic agents. The use of advanced analytical techniques will be crucial for accurately quantifying D-serine levels and confirming target engagement in these future studies.[12]
Conclusion
This compound serves as a valuable pharmacological tool for investigating the complex roles of D-serine in the central nervous system. The inhibition of D-amino acid oxidase presents a promising avenue for the development of novel therapeutics for disorders characterized by NMDA receptor hypofunction. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 3. cambridge.org [cambridge.org]
- 4. Metabolism of the neuromodulator D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Simultaneous analysis of D- and L-serine in cerebrospinal fluid by use of HPLC. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: DAO-IN-2 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-2 is a potent and selective inhibitor of D-amino acid oxidase (DAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1][2][3] The primary substrate for DAO in the mammalian brain is D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] By inhibiting DAO, this compound effectively increases the levels of D-serine, thereby modulating NMDA receptor activity. This makes this compound a valuable research tool for investigating the role of the glutamatergic system in various physiological and pathological processes, including those associated with psychiatric disorders.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including assessing its impact on cell viability, target engagement, and downstream signaling pathways.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of D-amino acid oxidase. DAO catalyzes the conversion of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) and ammonia (B1221849) as byproducts.[2][3] In the central nervous system, this action reduces the concentration of D-serine available to bind to the glycine (B1666218) site of the NMDA receptor. By blocking DAO, this compound leads to an accumulation of D-serine, which in turn enhances NMDA receptor-mediated neurotransmission.
Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo inhibitory activity of this compound.
| Parameter | Species | Value | Reference |
| IC₅₀ (h-DAO) | Human | 245 nM | [1] |
| IC₅₀ (CHO cells expressing human DAAO) | Human | 144.6 nM | [1] |
| IC₅₀ (CHO cells expressing rat DAAO) | Rat | 113.9 nM | [1] |
Note: MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y, PC-12, primary neurons)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).[4]
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period. The incubation time will depend on the specific assay being performed.
Workflow for cell treatment with this compound.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24-72 hours.[5]
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Target Engagement
This protocol can be used to assess the levels of proteins in signaling pathways affected by this compound.
Materials:
-
This compound treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[6]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6][7]
-
Primary antibodies (e.g., anti-phospho-NR2B, anti-total-NR2B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[8]
-
Imaging system
Procedure:
-
Lyse the treated and control cells with ice-cold lysis buffer.[7][9]
-
Determine the protein concentration of each lysate.[9]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[6][7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence for Protein Localization
This protocol allows for the visualization of protein localization and expression changes within cells following this compound treatment.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)[10]
-
Primary antibodies
-
Fluorescently-labeled secondary antibodies[11]
-
Antifade mounting medium[13]
Procedure:
-
Treat cells grown on coverslips with this compound as described in Protocol 1.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[11][13]
-
Wash the cells three times with PBS.[13]
-
Permeabilize the cells with permeabilization buffer for 10 minutes (if the target protein is intracellular).[11]
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[11]
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.[11][12]
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.[13]
-
Visualize the cells using a fluorescence or confocal microscope.
General workflow for immunofluorescence staining.
Storage and Handling
This compound should be stored as a solid at -20°C for up to 1 month, or at -80°C for up to 6 months.[1] Stock solutions should be stored at -80°C and used within 6 months.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting
-
Low signal in Western Blot: Increase protein load, primary antibody concentration, or incubation time. Ensure efficient transfer.
-
High background in Immunofluorescence: Increase the number and duration of wash steps. Optimize blocking conditions and antibody dilutions.
-
Cell death in culture: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Ensure the solvent concentration (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).
Conclusion
This compound is a valuable pharmacological tool for studying the role of D-amino acid oxidase and D-serine in cellular processes. The protocols provided here offer a framework for incorporating this compound into various cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental goals to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. protocols.io [protocols.io]
- 9. bio-rad.com [bio-rad.com]
- 10. img.abclonal.com [img.abclonal.com]
- 11. abcam.com [abcam.com]
- 12. biotium.com [biotium.com]
- 13. arigobio.com [arigobio.com]
Application Notes and Protocols for In Vivo Use of DAO-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-2 is a potent inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the degradation of D-amino acids, most notably D-serine.[1] D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[2] By inhibiting DAO, this compound increases the levels of D-serine, thereby enhancing NMDA receptor function. This mechanism of action makes this compound a valuable research tool for studying the role of the NMDA receptor in various physiological and pathological processes, particularly in the context of psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[2]
These application notes provide detailed protocols and quantitative data to guide researchers in the in vivo use of this compound.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Assay | Reference |
| h-DAO IC50 | 245 nM | Human DAO | [1] |
| CHO cells expressing human DAAO IC50 | 144.6 nM | CHO cells | [1] |
| CHO cells expressing rat DAAO IC50 | 113.9 nM | CHO cells | [1] |
| Effective in vivo Dosage Range | 10 - 200 mg/kg (i.p.) | Wistar rats | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | Not Available | --- | --- | --- |
| Half-life (t1/2) | Not Available | --- | --- | --- |
| Peak Plasma Concentration (Cmax) | Not Available | --- | --- | --- |
| Time to Peak Concentration (Tmax) | Not Available | --- | --- | --- |
| Clearance (CL) | Not Available | --- | --- | --- |
Table 3: Toxicological Data for this compound
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 (Median Lethal Dose) | Not Available | --- | --- | --- |
| NOAEL (No-Observed-Adverse-Effect Level) | Not Available | --- | --- | --- |
Signaling Pathway
This compound enhances NMDA receptor signaling by inhibiting the enzymatic degradation of the co-agonist D-serine. The following diagram illustrates this pathway.
Experimental Protocols
The following protocols are generalized based on the known effects of this compound and common practices for in vivo studies with similar compounds. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Evaluation of this compound in a Rodent Model of Schizophrenia-like Behavior (Amphetamine-Induced Hyperlocomotion)
This protocol is designed to assess the potential of this compound to ameliorate positive-like symptoms of schizophrenia, modeled by amphetamine-induced hyperlocomotion in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
d-Amphetamine sulfate
-
Wistar rats (male, 250-300 g)
-
Open field activity chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House Wistar rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
-
Habituation: Habituate the rats to the open field chambers for 30 minutes daily for 3 consecutive days to reduce novelty-induced activity.
-
Grouping: On the test day, randomly assign rats to the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + Amphetamine
-
This compound (10 mg/kg) + Amphetamine
-
This compound (30 mg/kg) + Amphetamine
-
This compound (100 mg/kg) + Amphetamine
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the first injection, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after the second injection, place the rats in the open field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups.
Protocol 2: Pharmacodynamic Assessment of this compound: Measurement of D-serine Levels in Plasma and Cerebrospinal Fluid (CSF)
This protocol describes how to measure the pharmacodynamic effect of this compound by quantifying its impact on D-serine levels.
Materials:
-
This compound
-
Vehicle
-
Wistar rats (male, 250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Stereotaxic apparatus for CSF collection
-
HPLC system for D-serine analysis
Experimental Workflow:
Procedure:
-
Animal Dosing: Administer a single dose of this compound (e.g., 100 mg/kg, i.p.) or vehicle to the rats.
-
Sample Collection: At various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours), collect blood and CSF samples.
-
Blood Collection: Collect blood from the tail vein into tubes containing an anticoagulant.
-
CSF Collection: Under anesthesia, collect CSF from the cisterna magna using a stereotaxic apparatus.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma and CSF samples at -80°C until analysis.
-
-
D-serine Analysis: Quantify the concentration of D-serine in the plasma and CSF samples using a validated HPLC method with fluorescence detection after derivatization.
-
Data Analysis: Plot the D-serine concentration over time for both plasma and CSF to determine the time course of the pharmacodynamic effect of this compound.
Safety and Toxicology
Comprehensive toxicology data for this compound is not publicly available. Researchers should handle this compound with care and perform a thorough risk assessment before use. It is recommended to conduct preliminary dose-range finding studies to determine the maximum tolerated dose (MTD) in the specific animal model and for the intended route of administration. Standard safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this compound.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available data and should not be considered as a definitive guide. Researchers are responsible for conducting their own risk assessments and optimizing protocols for their specific experimental conditions.
References
Application Notes and Protocols for DAO-IN-2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of DAO-IN-2, a potent D-amino acid oxidase (DAO) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, solubility, and optimal performance of the compound in various experimental settings.
Introduction
This compound is a small molecule inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the oxidative deamination of D-amino acids.[1] By inhibiting DAO, this compound can increase the levels of D-serine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, making it a valuable tool for studying the role of DAO and D-serine in psychiatric and neurological disorders.[1] Accurate and consistent preparation of this compound stock solutions is the first critical step in obtaining reliable and reproducible experimental results.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 167.19 g/mol | [2] |
| h-DAO IC₅₀ | 245 nM | [1] |
| CHO cells expressing human DAO IC₅₀ | 144.6 nM | [1] |
| CHO cells expressing rat DAO IC₅₀ | 113.9 nM | [1] |
| Solubility in DMSO | ≥ 12.5 mg/mL (74.8 mM) | [1] |
| Storage of Powder | -20°C for 3 years | [2] |
| Storage of Stock Solution in Solvent | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always handle this compound powder and solutions in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[3][4][5]
-
Refer to the specific Safety Data Sheet (SDS) for this compound for comprehensive safety information. In the absence of a specific SDS, handle with the caution accorded to all novel chemical entities.
Preparation of a 12.5 mg/mL Primary Stock Solution in DMSO
This primary stock solution is the starting point for preparing more dilute working solutions for both in vitro and in vivo experiments.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 12.5 mg/mL stock solution, weigh 12.5 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of Working Solutions for In Vivo Studies
For in vivo administration, this compound is typically formulated in a vehicle that enhances its solubility and bioavailability. Two recommended protocols are provided below to achieve a final concentration of at least 1.25 mg/mL.[1]
This protocol yields a clear solution with a final concentration of ≥ 1.25 mg/mL.[1]
-
Start with the Primary Stock: Begin with the 12.5 mg/mL this compound primary stock solution in DMSO.
-
Add PEG300: In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add Tween-80: To the mixture from the previous step, add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
This protocol also yields a clear solution with a final concentration of ≥ 1.25 mg/mL.[1]
-
Start with the Primary Stock: Begin with the 12.5 mg/mL this compound primary stock solution in DMSO.
-
Prepare SBE-β-CD Solution: Ensure you have a 20% (w/v) solution of SBE-β-CD in saline.
-
Combine Solutions: In a sterile tube, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix: Vortex the solution until it is clear and homogeneous. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for this compound stock preparation.
References
Application Notes and Protocols for DAO-IN-2 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the D-amino acid oxidase (DAO) inhibitor, DAO-IN-2, in mouse models. While specific pharmacokinetic data for this compound in mice is not currently available in the public domain, this document summarizes administration protocols and quantitative data from studies on analogous DAO inhibitors. These notes are intended to serve as a guide for designing and executing preclinical studies involving this compound.
Introduction to this compound
This compound is a potent inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine. By inhibiting DAO, this compound increases the levels of synaptic D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This modulation of the glutamatergic system is being investigated for its therapeutic potential in neurological and psychiatric disorders, such as schizophrenia, and for its role in pain management.
Signaling Pathway of DAO Inhibition
The primary mechanism of action for DAO inhibitors like this compound involves the potentiation of NMDA receptor signaling through the elevation of D-serine levels.
Quantitative Data for DAO Inhibitors in Mice
The following tables summarize quantitative data from preclinical studies in mice using various DAO inhibitors. This information can be used to guide dose selection and study design for this compound.
Table 1: Efficacy of DAO Inhibitors in Mouse Models
| Compound | Administration Route | Dose | Mouse Model | Efficacy Outcome | Citation |
| AS057278 | Oral (acute) | 80 mg/kg | PCP-induced prepulse inhibition | Normalization of PCP-induced deficits | [1] |
| AS057278 | Oral (chronic) | 20 mg/kg b.i.d. | PCP-induced prepulse inhibition | Normalization of PCP-induced deficits | [1] |
| AS057278 | Oral (chronic) | 10 mg/kg b.i.d. | PCP-induced hyperlocomotion | Normalization of PCP-induced hyperlocomotion | [1] |
| CBIO | Intraperitoneal | 30 mg/kg | PCP-induced locomotor activity | Attenuated PCP-induced activity when co-administered with D-serine | [2] |
| Sodium Benzoate | Intravenous | 400 mg/kg | Formalin-induced pain | Significantly inhibited late-phase pain responses | [3] |
| Sodium Benzoate | Intravenous | 400 mg/kg | Acetic acid-induced writhing | Significantly inhibited writhing responses | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Data of DAO Inhibitors in Mice
| Compound | Administration Route | Dose | Parameter | Value | Citation |
| CBIO | Oral | 30 mg/kg (with 30 mg/kg D-serine) | Plasma D-serine | Increased plasma levels of D-serine | [4] |
| Sodium Benzoate | Oral | 1000 mg/kg | Brain D-serine | No significant change in brain or plasma D-serine levels | [5] |
| Generic DAO Inhibitor | Subcutaneous | Not specified | Cerebellar D-serine | Dose-dependently increased cerebellar D-serine concentration 2-6 fold | [6] |
Experimental Protocols
The following are detailed protocols for common administration routes in mice, which can be adapted for this compound.
Intraperitoneal (IP) Injection Protocol
This is a common route for systemic administration and has been used for the DAO inhibitor CBIO in mice.[2]
Materials:
-
This compound solution in a suitable vehicle (e.g., saline, PBS, or a solubilizing agent like Trappsol®)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the correct injection volume. Prepare the this compound solution and draw it into the syringe. Remove any air bubbles.
-
Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the head is secure. The abdomen should be exposed and facing upwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. This avoids the cecum and urinary bladder.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle, bevel up. Gently aspirate to ensure no fluid (blood or urine) is drawn back. Slowly inject the solution into the peritoneal cavity.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Oral Gavage Protocol
Oral administration is relevant for assessing the bioavailability and efficacy of orally administered drugs.
Materials:
-
This compound solution/suspension
-
Sterile oral gavage needles (flexible or rigid, 20-22 gauge)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the required volume. Draw the this compound formulation into the syringe attached to the gavage needle.
-
Restraint: Hold the mouse firmly by the scruff of the neck to immobilize the head.
-
Gavage: Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach (a pre-measured length), slowly administer the solution.
-
Post-administration: Carefully remove the gavage needle and return the mouse to its cage. Observe for any signs of respiratory distress.
Intravenous (IV) Injection Protocol
IV administration provides immediate and complete bioavailability, which is useful for pharmacokinetic studies.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Preparation: Weigh the mouse and prepare the injection solution. Warming the tail with a heat lamp can help dilate the veins.
-
Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.
-
Vein Identification: Locate one of the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Administration: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a mouse model of schizophrenia.
Conclusion
The administration of this compound in mice holds promise for investigating its therapeutic potential in various CNS disorders. While direct pharmacokinetic and efficacy data for this compound in mice are yet to be published, the information gathered from analogous DAO inhibitors provides a solid foundation for initiating such studies. Careful consideration of the administration route, dosage, and experimental model will be crucial for obtaining meaningful and reproducible results. The protocols and data presented herein should serve as a valuable resource for researchers in this field.
References
- 1. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino-Acid Oxidase Inhibition Increases D-Serine Plasma Levels in Mouse But not in Monkey or Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Diamine Oxidase (DAO) Activity Following DAO-IN-2 Treatment
Introduction and Application Notes
Diamine Oxidase (DAO), also known as AOC1 or histaminase, is a crucial copper-containing enzyme responsible for the metabolism and inactivation of histamine (B1213489) and other biogenic amines like putrescine.[1][2] It is predominantly expressed in the small intestine, kidneys, and placenta, where it serves as a primary barrier against the absorption of dietary histamine into systemic circulation.[2] The enzymatic action of DAO catalyzes the oxidative deamination of histamine, converting it into imidazole (B134444) acetaldehyde, hydrogen peroxide (H₂O₂), and ammonia.[2]
Dysfunction or deficiency of DAO can lead to an imbalance between histamine accumulation and degradation, a condition known as histamine intolerance, which can manifest in a wide range of symptoms including headaches, digestive issues, and skin irritation.[3][4][5] Therefore, studying the activity of DAO and the effects of its inhibitors is vital for both basic research and the development of therapeutic strategies for histamine-related disorders.
DAO-IN-2 is a potent inhibitor of D-amino acid oxidase (DAO), with a reported IC₅₀ of 245 nM for the human enzyme.[6] While originally characterized against D-amino acid oxidase, its utility as a tool compound can be explored for studying the inhibition of other amine oxidases, such as Diamine Oxidase, due to potential structural similarities in active sites. These application notes provide a comprehensive framework for researchers to measure the inhibitory effect of this compound on DAO activity, assess downstream cellular consequences, and evaluate potential cytotoxicity. The protocols outlined below detail methods for direct enzyme activity measurement, quantification of the primary substrate (histamine), analysis of DAO protein expression, and assessment of overall cell health post-treatment.
Visualized Pathways and Workflows
Caption: this compound inhibits the metabolic activity of DAO, preventing the breakdown of histamine and leading to its accumulation.
Caption: Workflow for evaluating the effects of this compound on cultured cells, from treatment to parallel downstream analysis.
Key Experimental Protocols
This protocol measures DAO enzyme activity by detecting hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed reaction.[7] A fluorescent probe reacts with H₂O₂ to generate a measurable signal.
Materials:
-
DAO Activity Assay Kit (e.g., Sigma-Aldrich MAK351 or similar)[7]
-
Cells expressing DAO (e.g., Caco-2 intestinal cells)
-
This compound
-
Phosphate Buffered Saline (PBS), ice-cold
-
Protease Inhibitor Cocktail
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Sample Preparation (Cell Lysate):
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold DAO Assay Buffer containing a protease inhibitor cocktail per 1-2 million cells.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Homogenize on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[7]
-
Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Reaction:
-
Prepare H₂O₂ standards as per the kit manufacturer's instructions to generate a standard curve.
-
Add 2-50 µL of cell lysate to wells of the 96-well plate. Adjust the final volume to 50 µL with DAO Assay Buffer. Use 5-10 µg of protein per well.
-
Prepare a "Sample Background" control for each sample by adding lysate to a separate well.
-
Prepare the Reaction Mix according to the kit protocol (typically contains Assay Buffer, Probe, and Substrate).
-
Add 50 µL of the Reaction Mix to each sample well.
-
Add 50 µL of a Background Mix (Reaction Mix without substrate) to the Sample Background control wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence (Ex/Em = 535/587 nm) in kinetic or endpoint mode.
-
Data Analysis:
-
Subtract the 0 H₂O₂ standard reading from all standard readings.
-
Plot the H₂O₂ standard curve.
-
Subtract the Sample Background fluorescence from the corresponding sample readings.
-
Calculate the amount of H₂O₂ generated by the samples using the standard curve.
-
Express DAO activity as pmol/min/µg of protein.
-
Plot DAO activity against the log concentration of this compound to determine the IC₅₀ value.
This protocol uses a competitive ELISA to quantify the concentration of histamine in the cell culture supernatant, which is expected to increase upon DAO inhibition.
Materials:
-
Histamine ELISA Kit (e.g., Abcam ab213975 or similar)
-
Cell culture supernatant collected from this compound treated and control cells.
-
96-well microplate pre-coated with anti-histamine antibody.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation: Collect the cell culture supernatant from Protocol 1, Step 1. Centrifuge at 1,000 x g for 10 minutes to remove any cellular debris. Samples can be stored at -80°C or used immediately.
-
ELISA Protocol (General Outline):
-
Prepare histamine standards and controls as per the kit instructions.[8]
-
Pipette 25-50 µL of standards, controls, and experimental samples into the appropriate wells of the microplate.[8][9]
-
Add the enzyme conjugate (e.g., HRP-conjugated histamine) to each well.
-
Incubate for the recommended time (e.g., 2 hours at room temperature) on a shaker. During this time, free histamine in the sample competes with the enzyme-conjugated histamine for binding to the coated antibody.
-
Wash the plate 4-5 times with the provided Wash Buffer to remove unbound reagents.[8]
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark (e.g., 30 minutes at room temperature).
-
Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.
-
-
Measurement: Read the absorbance of each well at 450 nm within 15-30 minutes of adding the Stop Solution.[10][11]
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration (typically on a log-logit scale).
-
The absorbance is inversely proportional to the amount of histamine in the sample.
-
Determine the histamine concentration in the samples by interpolating their absorbance values from the standard curve.
-
Multiply by the dilution factor if samples were diluted.
This protocol is used to determine if this compound affects the expression level of the DAO protein itself, ensuring that observed changes in activity are due to inhibition, not reduced protein.[12]
Materials:
-
Cell lysate from Protocol 1, Step 2.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13]
-
Primary antibody: Rabbit or Mouse anti-DAO/AOC1.
-
Secondary antibody: HRP-conjugated anti-Rabbit or anti-Mouse IgG.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera or X-ray film).
Procedure:
-
Protein Quantification and Sample Preparation: Use the cell lysate prepared previously. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DAO antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
Data Analysis:
-
Use image analysis software to perform densitometry on the bands corresponding to DAO and the loading control.
-
Normalize the DAO band intensity to the corresponding loading control band intensity.
-
Compare the normalized DAO expression levels across the different treatment groups.
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with this compound.[17]
Materials:
-
Cells seeded in a 96-well clear plate.
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[18]
-
Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.[18]
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Express the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).
Data Presentation
Table 1: Effect of this compound on DAO Enzymatic Activity
| This compound Conc. (nM) | Mean DAO Activity (pmol/min/µg) | Std. Deviation | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | 15.2 | 1.1 | 0 |
| 10 | 13.1 | 0.9 | 13.8 |
| 50 | 10.5 | 0.8 | 30.9 |
| 100 | 8.9 | 0.7 | 41.4 |
| 250 | 4.6 | 0.5 | 69.7 |
| 500 | 2.1 | 0.3 | 86.2 |
| Calculated IC₅₀ | ~155 nM | - | - |
Table 2: Extracellular Histamine Concentration Post-Treatment
| This compound Conc. (nM) | Mean Histamine Conc. (ng/mL) | Std. Deviation | Fold Change vs. Vehicle |
|---|---|---|---|
| 0 (Vehicle) | 5.8 | 0.4 | 1.0 |
| 100 | 9.3 | 0.7 | 1.6 |
| 250 | 15.2 | 1.2 | 2.6 |
| 500 | 22.5 | 1.9 | 3.9 |
Table 3: Densitometry Analysis of DAO Protein Expression
| This compound Conc. (nM) | Normalized DAO Band Intensity (Arbitrary Units) | Std. Deviation |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0.08 |
| 100 | 0.98 | 0.09 |
| 250 | 1.03 | 0.11 |
| 500 | 0.95 | 0.07 |
Table 4: Cell Viability (MTT Assay) after 48h Treatment
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Vehicle |
|---|---|---|---|
| 0 (Vehicle) | 1.25 | 0.11 | 100 |
| 1 | 1.22 | 0.10 | 97.6 |
| 10 | 1.18 | 0.09 | 94.4 |
| 50 | 1.15 | 0.12 | 92.0 |
| 100 | 1.09 | 0.10 | 87.2 |
References
- 1. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 2. The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism - Creative Enzymes [creative-enzymes.com]
- 3. dnacare.nl [dnacare.nl]
- 4. histaminehaven.com [histaminehaven.com]
- 5. seebeyondshop.com [seebeyondshop.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sceti.co.jp [sceti.co.jp]
- 9. nwlifescience.com [nwlifescience.com]
- 10. ibl-america.com [ibl-america.com]
- 11. hygiena.com [hygiena.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for DAO-IN-2 in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-2 is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAO). In the central nervous system, DAO is primarily responsible for the metabolic degradation of D-serine, an essential co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAO, this compound increases the synaptic availability of D-serine, thereby enhancing NMDA receptor neurotransmission. Dysregulation of NMDA receptor function has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. These application notes provide detailed protocols for utilizing this compound in preclinical neurobiology research, with a focus on animal models relevant to schizophrenia and cognitive function.
Mechanism of Action
This compound, also referred to as Compound 8, is a 4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivative. It acts as a competitive inhibitor of D-amino acid oxidase, preventing the oxidative deamination of D-serine to its corresponding α-keto acid, hydroxypyruvate. This inhibition leads to an accumulation of D-serine in both the periphery and the central nervous system, which can potentiate NMDA receptor activity. The potentiation of NMDA receptor signaling through this mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Species | Value | Source |
| IC₅₀ | Human | 145 nM | [1] |
| IC₅₀ | Rat | 114 nM | [1] |
| h-DAO IC₅₀ | Human | 245 nM | [1] |
In Vivo Effects of this compound in Rats
| Parameter | Dose | Effect | Source |
| Kidney DAAO Activity Inhibition | 200 mg/kg | ~96% | [1] |
| Brain DAAO Activity Inhibition | 200 mg/kg | ~80% | [1] |
| Plasma D-serine Concentration | 200 mg/kg | 220% of control | [1] |
| Cerebrospinal Fluid (CSF) D-serine Concentration | 200 mg/kg | 175% of control | [1] |
Signaling Pathway
Caption: Signaling pathway of this compound action.
Experimental Protocols
In Vivo Assessment of this compound in a Rat Model of NMDA Receptor Hypofunction
This protocol describes the administration of this compound to rats, followed by behavioral testing using the prepulse inhibition (PPI) paradigm, which is a measure of sensorimotor gating often impaired in schizophrenia. Subsequently, brain and plasma samples are collected for biochemical analysis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
MK-801 (NMDA receptor antagonist for inducing PPI deficit)
-
Saline (0.9% NaCl)
-
Adult male Wistar rats (250-300 g)
-
Standard laboratory animal housing and husbandry supplies
-
Acoustic startle response chambers (for PPI testing)
-
Equipment for tissue homogenization and centrifugation
-
Reagents for D-amino acid oxidase activity assay
-
HPLC system for D-serine measurement
Experimental Workflow:
Caption: In vivo experimental workflow for this compound.
Procedure:
-
Animal Husbandry and Acclimation:
-
House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the facility before the start of the experiment.
-
Provide ad libitum access to food and water.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 mL/kg injection volume).
-
Prepare a solution of MK-801 in saline (e.g., 0.1 mg/mL for a 0.1 mg/kg dose).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Thirty minutes after this compound/vehicle administration, administer MK-801 or saline via subcutaneous (s.c.) injection.
-
-
Prepulse Inhibition (PPI) Testing:
-
Fifteen minutes after the MK-801/saline injection, place the rats in the acoustic startle chambers for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The PPI session should consist of a series of trials, including pulse-alone trials (e.g., 120 dB acoustic stimulus for 40 ms) and prepulse-plus-pulse trials.
-
Prepulse stimuli (e.g., 73, 79, or 85 dB for 20 ms) should precede the startle pulse by a fixed interval (e.g., 100 ms).
-
The different trial types should be presented in a pseudorandom order.
-
Record the startle amplitude for each trial.
-
Calculate PPI as: 100 - [ (startle response on prepulse + pulse trial) / (startle response on pulse-alone trial) ] * 100.
-
-
Sample Collection and Processing:
-
Immediately following the PPI test, euthanize the animals via an approved method (e.g., CO₂ asphyxiation followed by decapitation).
-
Collect trunk blood into EDTA-coated tubes and centrifuge to obtain plasma. Store plasma at -80°C.
-
Rapidly dissect the brain on a cold surface. Isolate regions of interest (e.g., cerebellum, prefrontal cortex, striatum).
-
Snap-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.
-
Biochemical Assays
1. D-Amino Acid Oxidase (DAO) Activity Assay (Fluorimetric Method):
This protocol is adapted from a fluorimetric assay using D-kynurenine as a substrate.[2]
Materials:
-
Brain tissue homogenate
-
D-kynurenine (substrate)
-
DAO inhibitors (for validation, e.g., 3-methylpyrazole-5-carboxylic acid)
-
Fluorometer
Procedure:
-
Tissue Homogenization:
-
Homogenize the brain tissue in a suitable buffer (e.g., 7 mM sodium pyrophosphate, pH 8.3).
-
Centrifuge the homogenate to obtain a pellet fraction containing DAO.
-
-
Enzymatic Reaction:
-
Incubate the pellet fraction with D-kynurenine. The DAO in the sample will convert D-kynurenine to kynurenic acid, which is fluorescent.
-
To confirm the specificity of the reaction, run parallel reactions with a known DAO inhibitor.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the resulting kynurenic acid using a fluorometer.
-
The fluorescence intensity is proportional to the DAO activity in the sample.
-
2. D-serine Level Measurement (HPLC):
This is a general protocol for the determination of D-serine in brain tissue.
Materials:
-
Brain tissue
-
Deproteinization agent (e.g., trichloroacetic acid)
-
HPLC system with a chiral column
-
D-serine standard
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Deproteinize the homogenate by adding a deproteinizing agent and centrifuging to remove precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a chiral column that can separate D- and L-serine.
-
Use a mobile phase and detection method (e.g., fluorescence or mass spectrometry after derivatization) optimized for D-serine quantification.
-
Quantify the D-serine concentration by comparing the peak area in the sample to a standard curve generated with known concentrations of D-serine.
-
Logical Relationships
Caption: Logical flow from this compound to behavioral outcome.
References
- 1. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorimetric assay for D-amino acid oxidase activity in rat brain homogenate by using D-kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DAO-IN-2 in Schizophrenia Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of DAO-IN-2, a D-amino acid oxidase (DAO) inhibitor, in preclinical schizophrenia models.
The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. D-serine, an endogenous co-agonist of the NMDA receptor, plays a crucial role in its activation. In patients with schizophrenia, decreased levels of D-serine and increased activity of D-amino acid oxidase (DAO), the enzyme responsible for D-serine degradation, have been observed.[1][2] This suggests that inhibiting DAO could be a viable therapeutic strategy to enhance NMDA receptor function by increasing synaptic D-serine levels.[1]
This compound is a potent inhibitor of both human and rat DAO.[1] Preclinical studies have investigated its potential to modulate D-serine levels and impact behaviors relevant to schizophrenia in animal models.
Data Presentation
The following tables summarize the key in vitro and in vivo characteristics and effects of this compound, referred to as "compound 8" in the primary literature.[1]
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| Human DAO | 145 |
| Rat DAO | 114 |
Table 2: In Vivo Effects of this compound (200 mg/kg) in Rats [1]
| Parameter | Tissue/Fluid | % Change from Control |
| DAO Activity | Kidney | ~96% decrease |
| DAO Activity | Brain | ~80% decrease |
| D-serine Concentration | Plasma | ~220% increase |
| D-serine Concentration | Cerebrospinal Fluid (CSF) | ~175% increase |
Table 3: Behavioral Effects of this compound in the Amphetamine-Induced Hyperlocomotion Model in Rats [1]
| Treatment Group | Dose | Effect on Amphetamine-Induced Hyperlocomotion |
| This compound | Not specified | No significant influence |
| D-serine (for comparison) | High doses | Attenuated hyperlocomotion |
Signaling Pathway
The therapeutic rationale for using DAO inhibitors like this compound in schizophrenia is based on the modulation of the glutamatergic signaling pathway, specifically by enhancing NMDA receptor activity.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in a schizophrenia-related animal model.
Amphetamine-Induced Hyperlocomotion in Rats
This model is used to assess the potential antipsychotic-like properties of a compound by measuring its ability to attenuate the stimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.
Materials:
-
Male Wistar rats
-
This compound
-
d-amphetamine sulfate (B86663)
-
Vehicle for this compound and amphetamine
-
Open-field activity chambers equipped with photobeam sensors
Procedure:
-
Animal Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) for one or more days prior to testing.
-
Pretreatment: On the test day, administer this compound or its vehicle via the desired route (e.g., intraperitoneally, i.p.). The specific dose and pretreatment time should be determined based on the pharmacokinetic profile of the compound. For "compound 8" (this compound), a high dose of 200 mg/kg was used in the described study.[1]
-
Amphetamine Administration: After the pretreatment interval, administer d-amphetamine sulfate (e.g., 1 mg/kg, subcutaneously, s.c.) or its vehicle.
-
Data Collection: Immediately place the rats back into the open-field chambers and record locomotor activity for a specified duration (e.g., 60-90 minutes). Activity is typically measured as distance traveled, horizontal activity, and vertical activity (rearing).
Data Analysis:
-
Analyze locomotor activity data in time bins (e.g., 5- or 10-minute intervals).
-
Calculate the total activity over the entire session.
-
Use appropriate statistical tests, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare treatment groups.
Measurement of D-serine Levels in Plasma and Cerebrospinal Fluid (CSF)
This protocol is essential to confirm the target engagement of this compound and its effect on the endogenous levels of its substrate, D-serine.
Materials:
-
Male Wistar rats
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Tools for blood collection (e.g., syringes, collection tubes with anticoagulant)
-
Stereotaxic apparatus for CSF collection
-
Analytical equipment for D-serine measurement (e.g., HPLC with fluorescence detection or mass spectrometry)
Procedure:
-
This compound Administration: Administer this compound or vehicle to the rats at the desired dose and route.
-
Sample Collection Time Point: At a predetermined time point post-administration (based on pharmacokinetic data), anesthetize the rats.
-
Blood Collection: Collect blood via a suitable method (e.g., cardiac puncture, tail vein). Process the blood to obtain plasma and store at -80°C until analysis.
-
CSF Collection: Following blood collection, place the anesthetized rat in a stereotaxic frame. Collect CSF from the cisterna magna. Store the CSF samples at -80°C until analysis.
-
D-serine Analysis: Quantify D-serine concentrations in plasma and CSF using a validated analytical method.
Data Analysis:
-
Compare D-serine levels between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Conclusion
This compound is a valuable research tool for investigating the role of the D-serine/DAO/NMDA receptor pathway in the context of schizophrenia. While the initial preclinical findings with a compound strongly suggested to be this compound did not show efficacy in a model of positive symptoms, its ability to significantly increase central and peripheral D-serine levels is a critical proof-of-concept.[1] Further research is warranted to explore its effects in models of negative and cognitive symptoms of schizophrenia, potentially at different doses or with chronic administration paradigms. These detailed protocols provide a foundation for researchers to design and execute robust preclinical studies with this compound.
References
- 1. The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DAO-IN-2: An Indirect Modulator of NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-2 is a potent inhibitor of the enzyme D-amino acid oxidase (DAO). It does not directly bind to or modulate NMDA receptors. Instead, its mechanism of action is to increase the synaptic levels of D-serine, an endogenous co-agonist of the NMDA receptor. By inhibiting DAO, the enzyme responsible for the degradation of D-serine, this compound enhances the availability of this co-agonist, leading to a potentiation of NMDA receptor-mediated neurotransmission.[1] This indirect modulation of NMDA receptor function makes this compound a valuable research tool for studying the roles of D-serine and NMDA receptor hypofunction in various physiological and pathological processes, particularly in the central nervous system.
Applications
-
In Vitro Research:
-
Studying the kinetics of DAO inhibition.
-
Investigating the role of D-serine in cellular models of synaptic plasticity.
-
Screening for compounds that modulate D-serine metabolism.
-
-
In Vivo Research:
-
Investigating the behavioral effects of increased central D-serine levels in animal models.
-
Studying the therapeutic potential of DAO inhibition in models of psychiatric and neurological disorders where NMDA receptor hypofunction is implicated, such as schizophrenia.[1]
-
Assessing the impact of DAO inhibition on D-serine concentrations in plasma, cerebrospinal fluid (CSF), and specific brain regions.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibition of D-Amino Acid Oxidase (DAO)
| Target | Cell Line | IC50 (nM) |
| Human DAO | CHO cells | 245 |
| Rat DAAO | CHO cells | 113.9 |
Table 2: In Vivo Effects of this compound in Wistar Rats
| Dosage (mg/kg, i.p.) | Effect | Tissue/Fluid |
| 10-200 | Time- and dose-dependent inhibition of DAAO activity | Kidney, Cerebellum |
| 10-200 | Increased D-serine levels | Plasma, Cerebrospinal Fluid |
| 10-200 | Reduction of amphetamine-induced psychomotor spontaneous activity | - |
Experimental Protocols
In Vitro DAO Inhibition Assay in CHO Cells
This protocol describes a method to determine the inhibitory activity of this compound on D-amino acid oxidase expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing human or rat DAAO
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
This compound
-
D-serine (substrate)
-
Amplex™ Red D-Amino Acid Oxidase Assay Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Ex/Em = 530-560/590 nm)
Protocol:
-
Cell Culture: Culture CHO cells expressing DAAO in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure: a. Remove the culture medium and wash the cells once with PBS. b. Add 50 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known DAO inhibitor). c. Prepare the reaction mixture containing Amplex™ Red reagent, horseradish peroxidase (HRP), and D-serine according to the assay kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well. e. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Protocol: Assessing the Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
This protocol outlines a procedure to evaluate the in vivo efficacy of this compound by measuring its ability to attenuate amphetamine-induced hyperlocomotion in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
D-amphetamine sulfate
-
Saline solution (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Animal Acclimation: Acclimate the rats to the housing facility for at least one week and to the testing room for 1-2 hours before the experiment.
-
Habituation: Place each rat in an open-field chamber and allow it to habituate for 30 minutes.
-
Drug Administration: a. Administer this compound (10-200 mg/kg, i.p.) or vehicle (saline) to the rats. b. Return the rats to their home cages.
-
Amphetamine Challenge: After a 60-minute pre-treatment period with this compound, administer D-amphetamine (1.5 mg/kg, i.p.) or saline to the rats.
-
Locomotor Activity Monitoring: Immediately place the rats back into the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the this compound treated group with the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
In Vivo Protocol: Measurement of D-serine Levels in Rat CSF via Microdialysis
This protocol describes the use of in vivo microdialysis to measure changes in extracellular D-serine levels in the rat brain following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with fluorescence detection or LC-MS/MS for D-serine analysis
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Surgical Implantation of Microdialysis Probe: a. Anesthetize the rat and place it in the stereotaxic apparatus. b. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). c. Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). c. Allow for a stabilization period of at least 1-2 hours. d. Collect baseline dialysate samples every 20-30 minutes for at least 1 hour.
-
Drug Administration: Administer this compound (10-200 mg/kg, i.p.) or vehicle.
-
Sample Collection: Continue to collect dialysate samples for several hours post-injection.
-
Sample Analysis: Analyze the D-serine concentration in the dialysate samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Express the D-serine concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to the vehicle control group.
Visualizations
Caption: Signaling pathway of this compound action.
References
Application Notes and Protocols for In Vitro Assays Using DAO-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAO-IN-2 is a potent inhibitor of D-amino acid oxidase (DAO), an enzyme responsible for the oxidative deamination of D-amino acids.[1] The primary substrate for DAO in the brain is D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] By inhibiting DAO, this compound increases the levels of D-serine, thereby modulating NMDA receptor activity. This makes this compound a valuable tool for studying the role of the DAO/D-serine/NMDA receptor pathway in various physiological and pathological processes, particularly in the context of psychiatric disorders.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Mechanism of Action
DAO catalyzes the oxidation of D-amino acids to their corresponding imino acids, which then hydrolyze to α-keto acids and ammonia, with the concomitant production of hydrogen peroxide (H₂O₂).[3] this compound acts as an inhibitor of this enzymatic activity.
Signaling Pathway
The inhibition of DAO by this compound leads to an increase in the concentration of D-serine. D-serine then acts as a co-agonist at the glycine (B1666218) site of the NMDA receptor, enhancing its function.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its efficacy.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Human DAO (hDAO) | 245 nM | [1] |
| IC50 | CHO cells expressing human DAAO | 144.6 nM | [1] |
| IC50 | CHO cells expressing rat DAAO | 113.9 nM | [1] |
Experimental Protocols
Here we provide detailed protocols for determining the in vitro inhibitory activity of this compound. These protocols are based on commonly used methods for measuring DAO activity.
Protocol 1: In Vitro DAO Inhibition Assay using a Spectrophotometric Method
This protocol measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAO reaction, using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.
Materials:
-
This compound
-
Purified D-amino acid oxidase (DAO) enzyme
-
D-serine (or other D-amino acid substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence (Ex/Em = 535/587 nm for Amplex® Red)
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of DAO enzyme in phosphate buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a stock solution of D-serine in phosphate buffer (e.g., 100 mM).
-
Prepare a reaction mixture containing HRP and Amplex® Red in phosphate buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in phosphate buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
To each well of the 96-well plate, add:
-
50 µL of the reaction mixture (HRP and Amplex® Red).
-
25 µL of the this compound dilution (or vehicle control).
-
25 µL of the DAO enzyme solution.
-
-
Pre-incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the D-serine solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based DAO Inhibition Assay using CHO cells
This protocol measures the inhibitory effect of this compound on DAO activity in a cellular context using Chinese Hamster Ovary (CHO) cells engineered to express DAO.
Materials:
-
CHO cells stably expressing human or rat D-amino acid oxidase (DAAO)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
D-serine
-
Assay buffer (e.g., PBS or HBSS)
-
Reagents for detecting hydrogen peroxide (as in Protocol 1) or a commercial DAO activity assay kit.
-
96-well cell culture plates
-
DMSO
Procedure:
-
Cell Culture and Plating:
-
Culture the DAO-expressing CHO cells according to standard protocols.
-
Seed the cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium or assay buffer.
-
On the day of the assay, remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
DAO Activity Measurement:
-
Prepare a reaction mixture containing D-serine and the H₂O₂ detection reagents (e.g., HRP and Amplex® Red) in assay buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value of this compound in the cell-based assay.
-
Experimental Workflow Diagram
Off-Target Activities
It is important to note that this compound has been shown to have no significant off-target activities against P450 enzymes (CYP3A4, CYP2D6, and CYP3C9) at concentrations up to 10 µM.[1] This selectivity enhances its utility as a specific tool for studying DAO function.
References
Troubleshooting & Optimization
DAO-IN-2 solubility and stability issues
Welcome to the technical support center for DAO-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme D-amino acid oxidase (DAO). DAO is responsible for the metabolic degradation of D-amino acids, including D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. By inhibiting DAO, this compound increases the synaptic levels of D-serine, which in turn enhances the activation of NMDA receptors. This modulation of NMDA receptor signaling is being investigated for its therapeutic potential in various neurological and psychiatric disorders.[1][2][3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of DMSO introduced into the final experimental medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects and off-target cellular responses. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4][5]
Q4: How should I store this compound?
This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[6]
Troubleshooting Guides
Solubility Issues and Precipitation in Cell Culture Media
A common challenge with hydrophobic small molecules like this compound is precipitation when diluted into aqueous cell culture media.
Problem: I observe a precipitate immediately after adding my this compound stock solution to the cell culture medium.
| Possible Cause | Suggested Solution |
| Solvent Shock | The rapid change in solvent polarity from a high-concentration DMSO stock to the aqueous medium can cause the compound to "crash out" of solution. To avoid this, use a serial dilution method. First, create an intermediate dilution of your stock in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to your final volume of complete medium while gently vortexing.[5][7] |
| Exceeding Solubility Limit | The final concentration of this compound may be too high for the aqueous environment of the cell culture medium. Determine the maximum soluble concentration of this compound in your specific medium by preparing a serial dilution and observing for precipitation. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Always pre-warm your cell culture medium to 37°C before adding this compound.[7] |
Problem: The medium with this compound is initially clear, but a precipitate forms after incubation.
| Possible Cause | Suggested Solution |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. Prepare fresh this compound-containing media immediately before each experiment. If the problem persists, consider testing a different basal media formulation.[8] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. Ensure your medium is adequately buffered for the CO2 concentration in your incubator and monitor the pH during the experiment.[7] |
| Evaporation | Water evaporation from the culture vessel can increase the concentration of all components, potentially leading to precipitation. Ensure proper humidification in the incubator and use well-sealed culture plates or flasks.[9] |
Stability Issues
The stability of this compound in your experimental setup is crucial for obtaining reliable and reproducible results.
Problem: I am seeing a decrease in the activity of this compound over the course of my experiment.
| Possible Cause | Suggested Solution |
| Chemical Instability | This compound may be chemically unstable in the aqueous, physiological conditions of the cell culture medium at 37°C. Perform a stability study to determine the half-life of this compound in your specific medium. This can be done by incubating the compound in the medium and measuring its concentration at different time points using a suitable analytical method like HPLC-MS.[2] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, such as culture plates and pipette tips, reducing the effective concentration in the medium. Consider using low-adhesion plasticware or pre-coating the plastic with a blocking agent like bovine serum albumin (BSA).[2] |
| Metabolic Degradation by Cells | If you are working with live cells, they may metabolize this compound, leading to a decrease in its concentration over time. Assess the stability of this compound in the presence and absence of cells to determine if cellular metabolism is a significant factor. |
Quantitative Data Summary
The following tables provide a general overview of solubility and stability parameters. Note that specific values for this compound may vary depending on the experimental conditions.
Table 1: Solubility of this compound in Different Solvents
| Solvent/Vehicle | Solubility | Notes |
| 100% DMSO | High (e.g., >50 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent. |
| Cell Culture Media (e.g., DMEM, RPMI) | Low (µM range) | Solubility is highly dependent on the final DMSO concentration, media components, and pH. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (7.48 mM) | A formulation for in vivo use.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (7.48 mM) | A formulation for in vivo use.[6] |
Table 2: Stability Profile of a Typical Small Molecule Inhibitor
| Condition | Stability (Half-life) | Notes |
| Solid (Powder) at -20°C | > 2 years | Keep desiccated. |
| Stock Solution in DMSO at -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles.[6] |
| Stock Solution in DMSO at -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles.[6] |
| In Cell Culture Media at 37°C | Variable (hours to days) | Highly dependent on the specific media and presence of cells. A stability assay is recommended to determine the half-life in your experimental system. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell Culture
This protocol is designed to minimize precipitation when preparing working solutions of this compound in cell culture media.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile-filtered DMSO to a concentration of 10-100 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Pre-warm Cell Culture Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
Prepare an Intermediate Dilution (Optional but Recommended): In a sterile tube, prepare an intermediate dilution of the this compound stock solution in serum-free medium or PBS. For example, dilute your 10 mM stock 1:10 to get a 1 mM solution.
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed complete medium, add the required volume of the this compound stock or intermediate solution dropwise. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 10 µL of a 10 mM stock solution to 10 mL of medium.
-
Final Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the chemical stability of this compound in your specific cell culture medium.
-
Prepare this compound in Medium: Prepare a working solution of this compound in your cell culture medium at the final concentration you will use in your experiments.
-
Incubation: Aliquot the solution into sterile tubes and incubate them at 37°C in a 5% CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot for analysis. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: Stop any further degradation by freezing the samples at -80°C until analysis.
-
Analysis: Quantify the remaining concentration of this compound at each time point using a suitable analytical method such as HPLC-MS.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and calculate the half-life (t½) in your specific medium.
Visualizations
Caption: this compound inhibits DAO, increasing D-serine levels and NMDA receptor activation.
Caption: A workflow for troubleshooting this compound precipitation in cell culture media.
References
- 1. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
DAO-IN-2 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of DAO-IN-2. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is an inhibitor of D-amino acid oxidase (DAO), an enzyme that metabolizes D-amino acids.[1][2] Its primary function is to reduce the activity of this enzyme, which can be useful in studying the roles of D-amino acids in various biological processes, including those related to psychiatric disorders.[1]
Q2: Has this compound been profiled against common off-target panels?
Yes, this compound has been evaluated for off-target activities against a panel of cytochrome P450 (CYP) enzymes and ion channels. The results indicate a favorable off-target profile in these specific assays.[1]
Q3: What are the specific off-target liabilities of this compound regarding cytochrome P450 enzymes and ion channels?
This compound has demonstrated a lack of significant inhibitory activity against the tested cytochrome P450 enzymes and ion channels. Specifically, the IC50 values for CYP3A4, CYP2D6, and CYP3C9 were all greater than 10 µM, suggesting a low potential for drug-drug interactions mediated by these enzymes.[1] Similarly, no significant binding to a panel of ion channels was observed.[1]
Q4: Is there a publicly available kinase selectivity profile for this compound?
Currently, there is no comprehensive kinase selectivity profile for this compound available in the public domain. Kinase profiling is a critical step in drug discovery to assess the selectivity of a compound, as off-target kinase inhibition can lead to unexpected cellular effects.[3][4]
Q5: Why is assessing kinase inhibitor selectivity important?
The human kinome is comprised of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[3] Consequently, small molecule inhibitors designed to target a specific kinase may also bind to and inhibit other kinases.[4][5] Such off-target interactions can lead to a lack of efficacy, toxicity, or provide opportunities for drug repositioning.[4] Therefore, comprehensive selectivity profiling is essential for the thorough characterization of any kinase inhibitor candidate.
Q6: What methods are typically used to screen for off-target kinase activity?
Several methods are employed to determine the selectivity of kinase inhibitors. These include:
-
Biochemical assays: These are the most common methods and involve testing the inhibitor against a large panel of purified kinases to determine IC50 or Ki values.[6]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a kinase upon ligand binding, which can be used to identify interactions without the need for an enzymatic assay.[7]
-
Cell-based assays: These assays assess the effect of an inhibitor on specific signaling pathways within a cellular context, which can provide a more physiologically relevant measure of selectivity.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype or toxicity in cell-based assays. | The observed effect may be due to the inhibition of an unknown off-target kinase or interaction with another cellular protein. | 1. Perform a literature search for the observed phenotype and its association with known signaling pathways. 2. Consider performing a broad kinase screen to identify potential off-target interactions of this compound. 3. Use a structurally unrelated DAO inhibitor as a control to determine if the effect is specific to DAO inhibition. |
| Inconsistent results between in vitro and in vivo experiments. | This could be due to differences in metabolism, bioavailability, or the presence of off-targets that are not apparent in in vitro assays. | 1. Evaluate the pharmacokinetic properties of this compound in your model system. 2. Assess the potential for metabolic activation or inactivation of the compound. 3. Consider that off-target effects may be species-specific. |
| Discrepancy between biochemical IC50 and cellular potency. | This can be caused by several factors, including cell permeability, efflux pumps, or competition with intracellular ATP. | 1. Determine the intracellular concentration of this compound. 2. Use cell lines with varying expression levels of efflux pumps to assess their impact. 3. Perform cellular thermal shift assays (CETSA) to confirm target engagement in cells. |
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) |
| Human D-amino acid oxidase (h-DAO) | 245[1] |
| Rat D-amino acid oxidase (r-DAO) in CHO cells | 113.9[1] |
| Human D-amino acid oxidase (h-DAO) in CHO cells | 144.6[1] |
Table 2: Off-Target Profile of this compound
| Off-Target Class | Specific Target | IC50 (µM) |
| Cytochrome P450 Enzymes | CYP3A4 | > 10[1] |
| CYP2D6 | > 10[1] | |
| CYP3C9 | > 10[1] | |
| Ion Channels | Broad Panel | No significant binding reported[1] |
Experimental Protocols
Cytochrome P450 Inhibition Assay
Objective: To determine the concentration of a test compound that inhibits 50% of the activity (IC50) of a specific cytochrome P450 enzyme.
Methodology:
-
Materials: Human liver microsomes, specific CYP isoform substrates and their corresponding metabolites, NADPH regenerating system, and the test compound (this compound).
-
Procedure: a. A series of concentrations of the test compound are incubated with human liver microsomes and an isoform-specific substrate.[8] b. The reaction is initiated by the addition of an NADPH regenerating system. c. After a specified incubation period, the reaction is stopped. d. The formation of the specific metabolite is measured using LC-MS/MS.[8]
-
Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to a vehicle control to calculate the percent inhibition. The IC50 value is then determined by fitting the data to a dose-response curve.[8]
Ion Channel Binding Assay
Objective: To assess the potential of a test compound to bind to a panel of ion channels.
Methodology:
-
Materials: Cell membranes expressing the ion channel of interest, a specific radioligand for the channel, and the test compound (this compound).
-
Procedure: a. The test compound at various concentrations is incubated with the cell membranes and the radioligand. b. The mixture is allowed to reach equilibrium. c. The bound and free radioligand are separated by filtration. d. The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured, and the concentration that displaces 50% of the radioligand (IC50) is calculated.
Visualizations
Caption: Simplified signaling pathway of D-amino acid oxidase (DAO).
Caption: General experimental workflow for off-target screening.
References
- 1. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes [mdpi.com]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Optimizing DAO-IN-2 concentration for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of DAO-IN-2 in experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme D-amino acid oxidase (DAO). DAO is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, particularly the N-methyl-D-aspartate receptor (NMDAR) co-agonist, D-serine.[1][2][3] By inhibiting DAO, this compound prevents the degradation of D-serine, leading to increased levels of this co-agonist, which can enhance NMDAR-mediated neurotransmission.[1][2] The enzymatic reaction of DAO also produces hydrogen peroxide (H₂O₂) as a byproduct.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once reconstituted into a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For a concentrated stock solution, dissolve the compound in DMSO; for example, a concentration of 80 mg/mL (478.5 mM) can be achieved, though sonication may be required.[5] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] When preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is low (typically under 1%) to avoid solvent-induced cellular toxicity.[6]
Q4: Does this compound have any known off-target effects?
A4: this compound has been shown to be highly selective. Studies indicate it has no significant inhibitory activity against key P450 enzymes (CYP3A4, CYP2D6, and CYP3C9) or various ion channels at concentrations well above its IC₅₀ for DAO.[1]
Data Presentation: Key Parameters
The following tables summarize essential quantitative data for designing experiments with this compound.
Table 1: Recommended Concentration Ranges for this compound
| Experiment Type | Target | Organism/Cell Line | Concentration Range | IC₅₀ | Reference |
| In Vitro (Enzymatic) | Human DAO | - | - | 245 nM | [1] |
| In Vitro (Cell-Based) | Human DAO | CHO Cells | - | 144.6 nM | [1] |
| In Vitro (Cell-Based) | Rat DAO | CHO Cells | - | 113.9 nM | [1] |
| In Vivo | DAAO Activity | Wistar Rats | 10 - 200 mg/kg (i.p.) | - | [1][7] |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Max Solubility | Recommended Stock Conc. | Storage | Reference |
| DMSO | 80 mg/mL (478.5 mM) | 10-50 mM | -80°C (6 months) or -20°C (1 month) | [1][5] |
| In Vivo Formulation¹ | 3.3 mg/mL (19.74 mM) | As needed for dosing | Prepare fresh | [5] |
¹In Vivo Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Prepare sequentially and use sonication if necessary to clarify.[5]
Experimental Protocols
Protocol: Cell-Based DAO Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound on DAO activity in a cell line overexpressing DAO (e.g., CHO cells). The assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the DAO enzymatic reaction, using a fluorescent probe like Amplex Red.
Materials:
-
DAO-overexpressing cells (e.g., CHO-hDAAO)
-
Cell culture medium and supplements
-
This compound
-
D-serine (DAO substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., PBS)
-
96-well or 384-well plates (black, clear bottom for fluorescence)
-
Plate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Methodology:
-
Cell Plating: Seed the DAO-overexpressing cells into the wells of a microplate at a pre-optimized density (e.g., 25,000 cells/well) and culture overnight to allow for attachment.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Further dilute these in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 1%).[6]
-
Compound Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls (0% inhibition) and a control with a known potent DAO inhibitor or no D-serine (100% inhibition). Incubate for a predetermined period (e.g., 1 hour) at 37°C.
-
Enzymatic Reaction: Prepare a reaction cocktail containing D-serine (e.g., 50 µM final concentration), Amplex Red, and HRP in reaction buffer. Add this cocktail to each well to initiate the DAO enzymatic reaction.[6]
-
Signal Detection: Immediately place the plate in a pre-warmed plate reader. Measure the fluorescence signal kinetically over a set period (e.g., 60-120 minutes) or as an endpoint reading.[6]
-
Data Analysis:
-
Subtract the background fluorescence (wells without D-serine or cells).
-
Calculate the rate of reaction (slope of the kinetic curve) or use the endpoint fluorescence values.
-
Normalize the data to the vehicle control (0% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting Guide
Q5: My in vitro experiment shows no inhibition by this compound. What could be the issue?
A5: Several factors could contribute to a lack of observed activity. Consider the following:
-
Compound Degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
-
Assay Conditions: The concentration of the substrate (D-serine) might be too high, leading to competitive displacement of the inhibitor. Try reducing the substrate concentration. Also, verify the pH and temperature of your reaction buffer are optimal for enzyme activity.
-
Cell Health: Confirm that the cells are healthy and that DAO is expressed and active. Run a positive control with a known DAO inhibitor to validate the assay setup.
Q6: I am observing significant cytotoxicity in my cell-based assay. How can I mitigate this?
A6: Cytotoxicity can arise from the compound itself, the vehicle, or byproducts of the enzymatic reaction.
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is below the tolerance limit for your cell line, typically <1%.[6]
-
H₂O₂ Production: The DAO reaction produces hydrogen peroxide, which can induce oxidative stress and cell death, especially with high substrate concentrations or prolonged incubation times.[2] Consider reducing the incubation time or the concentration of D-serine.[6]
-
Compound-Specific Toxicity: While this compound has high specificity, all compounds can be toxic at high concentrations. Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the toxic concentration range of this compound for your specific cell line and ensure your experimental concentrations are well below this threshold.
Q7: My in vivo experiment did not result in the expected physiological changes. What should I check?
A7: In vivo efficacy depends on pharmacokinetics and pharmacodynamics.
-
Compound Formulation and Administration: Ensure the compound was fully dissolved in the vehicle. The recommended in vivo formulation may require sonication to achieve a stable solution.[5] Verify the accuracy of the intraperitoneal (i.p.) injection.
-
Dosing and Timing: The dose of 10-200 mg/kg has been reported to be effective in rats, but the optimal dose may vary between species and models.[1][7] The timing of sample collection is also critical. In rats, D-serine levels peak between 4 to 8 hours post-injection.[7] A time-course experiment may be necessary to determine the optimal window for your model.
-
Metabolic Stability: While this compound is stable, its metabolism in the specific animal model might be faster than anticipated. Consider co-administration with metabolic enzyme inhibitors if rapid clearance is suspected, although this compound shows low P450 interaction.[1]
Visualizations: Workflows and Pathways
Caption: Mechanism of DAO inhibition by this compound and its effect on D-serine at the NMDA receptor.
Caption: Workflow for a cell-based DAO inhibition assay.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of D-amino acid oxidase is widespread in the human central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAO-IN-1 | D-amino acid oxidase inhibitor | Schizophrenia | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Interpreting Results from DAO-IN-2 Studies: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for designing, troubleshooting, and interpreting experiments involving DAO-IN-2, a D-amino acid oxidase (DAO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAO), also known as DAAO.[1][2] DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2][3] The primary substrate for DAO in the brain is D-serine, an essential co-agonist for the N-methyl-D-aspartate receptor (NMDAR).[2] By inhibiting DAO, this compound prevents the breakdown of D-serine, leading to increased levels of this neuromodulator in the brain and periphery. This, in turn, enhances NMDAR-mediated neurotransmission.[2]
Q2: What is the primary signaling pathway affected by this compound?
The primary pathway modulated by this compound is the glutamatergic signaling pathway, specifically through the potentiation of NMDA receptor activity. DAO breaks down D-serine, reducing its availability to bind to the glycine (B1666218) site (co-agonist site) of the NMDA receptor. Inhibition of DAO by this compound increases D-serine levels, leading to greater co-agonist site occupancy and enhanced NMDAR function.[2] This is significant in studying conditions where NMDAR hypofunction is implicated, such as in certain psychiatric disorders.[1][2]
Q3: What are the expected downstream cellular or physiological effects of this compound treatment?
Treatment with this compound is expected to produce the following effects:
-
Biochemical: A dose-dependent decrease in DAO enzyme activity in target tissues like the cerebellum and kidney.[1] Concurrently, there should be an increase in the concentration of D-serine in plasma and cerebrospinal fluid.[1] The breakdown of D-amino acids by DAO produces hydrogen peroxide (H2O2); therefore, DAO inhibition may also lead to reduced H2O2 production in tissues with high DAO activity.[2][3]
-
Physiological: In animal models, this compound has been shown to reduce amphetamine-induced psychomotor activity, a behavioral effect consistent with modulation of glutamatergic pathways.[1]
Q4: Does this compound have known off-target effects?
This compound has been shown to be highly selective. Studies indicate no significant off-target activity for the inhibition of key cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP2C9) or for binding to various ion channels at concentrations up to 10 µM.[1] However, it is always best practice to perform control experiments to rule out potential off-target effects in your specific model system.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, facilitating experimental design and data comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Cell Line/System | IC50 Value |
| Human D-amino acid oxidase (h-DAO) | Recombinant Enzyme | 245 nM[1] |
| Human D-amino acid oxidase (h-DAO) | CHO cells expressing h-DAO | 144.6 nM[1] |
| Rat D-amino acid oxidase (r-DAO) | CHO cells expressing r-DAO | 113.9 nM[1] |
Table 2: Off-Target Activity Profile of this compound
| Target | Assay Type | IC50 Value |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | > 10 µM[1] |
| Cytochrome P450 2D6 (CYP2D6) | Inhibition Assay | > 10 µM[1] |
| Cytochrome P450 2C9 (CYP2C9) | Inhibition Assay | > 10 µM[1] |
| Various Ion Channels | Binding Assay | > 10 µM[1] |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits DAO, increasing D-Serine for NMDA receptor co-agonism.
Caption: Standard workflow for analyzing DAO protein levels via Western Blot.
Troubleshooting Guides
Q5: I am not observing the expected increase in D-serine levels after this compound treatment. What could be wrong?
-
A1: Insufficient this compound Concentration or Incubation Time. Your dose-response curve may differ from published values.[5] Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line or animal model.
-
A2: Low Endogenous DAO Activity. The cell line or tissue you are using may have very low endogenous expression or activity of DAO. In this scenario, inhibiting the enzyme will have a negligible effect on D-serine levels. Confirm DAO expression via Western Blot or qPCR before starting your experiment.
-
A3: D-serine Measurement Technique. Ensure your method for detecting D-serine (e.g., HPLC, mass spectrometry) is sufficiently sensitive and has been properly calibrated. Run positive controls with known concentrations of D-serine.
-
A4: Compound Stability. Ensure your this compound stock solution has been stored correctly (-20°C for 1 month, -80°C for 6 months) and has not undergone multiple freeze-thaw cycles, which could degrade the compound.[1]
Q6: My Western blot for DAO protein is showing no bands or multiple non-specific bands. How can I fix this?
-
A1: Antibody Specificity. Verify that your primary antibody is validated for the species you are working with and for Western blotting applications. Run a positive control (e.g., lysate from a cell line known to express DAO) and a negative control.
-
A2: Subcellular Fractionation. DAO is primarily a peroxisomal enzyme.[2][3] If you are performing subcellular fractionation, ensure your protocol is correctly isolating the peroxisomal fraction. For whole-cell lysates, make sure your lysis buffer is sufficient to disrupt peroxisomes (e.g., using sonication).[6][7]
-
A3: Blotting and Transfer Issues. Optimize your transfer conditions (voltage, time) for the molecular weight of DAO (~39 kDa). Use a reversible stain like Ponceau S to confirm successful protein transfer from the gel to the membrane before blocking.[7][8]
-
A4: Blocking and Washing. Insufficient blocking or washing can lead to high background and non-specific bands. Block for at least 1 hour at room temperature and ensure wash steps are thorough (e.g., 3 x 5 minutes in TBST).
Q7: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What is the cause?
-
A1: Excessive D-serine Accumulation. While this compound itself has low off-target toxicity, a very large increase in D-serine could potentially lead to excitotoxicity through over-activation of NMDA receptors or oxidative damage.[2] Re-evaluate your dosing and consider using a lower concentration.
-
A2: Vehicle Control. Ensure the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your culture media. Run a vehicle-only control.
-
A3: Hydrogen Peroxide Pathway. DAO inhibition reduces the production of H2O2.[3] While often beneficial, this could perturb cellular redox homeostasis in unexpected ways in certain cell types or under specific stress conditions. Consider measuring cellular ROS levels as a secondary endpoint.
Experimental Protocols
Protocol 1: Cell Lysis for Western Blotting
This protocol is for preparing whole-cell lysates to analyze total DAO protein levels.
-
Cell Treatment: Plate and grow cells to desired confluency. Treat with this compound at various concentrations and for the desired time. Include a vehicle-only control.
-
Harvesting: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate (B84403) Buffered Saline (PBS).[6]
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors to the plate (e.g., 500 µL for a 10 cm plate).
-
Scraping: Use a cell scraper to scrape the adherent cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation & Disruption: Incubate the lysate on ice for 30 minutes with periodic vortexing. For complete lysis and to shear DNA, sonicate the sample on ice (e.g., three 10-second pulses).[7][9]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][7]
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your whole-cell lysate.
-
Quantification: Determine the protein concentration using a standard method like the BCA assay.
-
Storage: Store aliquots at -80°C. For analysis, mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7][10]
Protocol 2: Immunoprecipitation (IP) of DAO
This protocol allows for the enrichment of DAO from a complex lysate to study its interactions or post-translational modifications.
-
Lysate Preparation: Prepare cell lysate as described in Protocol 1, using a non-denaturing IP Lysis Buffer (e.g., containing 1% NP-40 instead of SDS).[11] Pre-clear the lysate by incubating it with Protein A/G magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[6]
-
Antibody Incubation: Add the primary anti-DAO antibody to the pre-cleared lysate (typically 2-5 µg of antibody per 500 µg of total protein).[10] Incubate for 2 hours to overnight at 4°C with gentle rotation.[10][12]
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.[13] Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[6][10]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to four times with ice-cold IP Lysis/Wash Buffer.[10] These washes are critical for removing non-specifically bound proteins.
-
Elution: To elute the protein for downstream analysis (e.g., Western blot), resuspend the washed beads in 1X Laemmli sample buffer and boil for 5-10 minutes at 95°C.[10] The supernatant now contains the immunoprecipitated DAO.
Protocol 3: DAO Enzyme Activity Assay (General Workflow)
This protocol outlines a general method to measure DAO activity, which is expected to decrease upon treatment with this compound. Spectrophotometric methods are common.[14]
-
Homogenate Preparation: Prepare tissue or cell homogenates in a suitable buffer (e.g., potassium phosphate buffer). Centrifuge to clarify the lysate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer, the DAO substrate (e.g., D-serine), and a detection reagent. A common method involves horseradish peroxidase (HRP) and a chromogenic substrate (like Amplex Red) that reacts with the H2O2 produced by the DAO reaction.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate with the cell/tissue homogenate for 15-30 minutes.
-
Initiate Reaction: Add the DAO substrate (e.g., D-serine) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength. The rate of change is proportional to DAO activity.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Immunoprecipitation Procedure [sigmaaldrich.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
How to prevent DAO-IN-2 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DAO-IN-2 (4H-thieno[3,2-b]pyrrole-5-carboxylic acid). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this inhibitor in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.
Question: I am observing a decrease in the inhibitory activity of my this compound solution over time. What are the potential causes?
Answer: A decrease in the activity of your this compound solution is likely due to chemical degradation. Several factors could be contributing to this issue. The primary suspects are improper storage, repeated freeze-thaw cycles, exposure to light, oxidative stress, or suboptimal pH conditions in your experimental buffer. The thieno[3,2-b]pyrrole core of this compound is an electron-rich heterocyclic system, which can be susceptible to oxidation. Additionally, prolonged exposure to light can lead to photodegradation.
Question: My this compound solution, prepared in an aqueous buffer, has become discolored. What could be the reason?
Answer: Discoloration of your this compound solution can be an indicator of oxidative degradation or the formation of degradation byproducts. The thienopyrrole ring system may be susceptible to oxidation, which can lead to the formation of colored impurities. To mitigate this, it is crucial to use high-purity, degassed solvents and to minimize the exposure of the solution to air. Preparing fresh solutions for each experiment is the most effective way to avoid this issue.
Question: I've noticed precipitation in my working solution of this compound after diluting my DMSO stock into an aqueous buffer. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue related to the compound's solubility rather than degradation. This compound may have limited solubility in aqueous solutions at higher concentrations. To prevent precipitation, ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5% in many cell-based assays. It is also advisable to add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate proper mixing. If solubility issues persist, consider preparing a more dilute stock solution in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound should be stored at -20°C for long-term stability. Ensure the container is tightly sealed to protect it from moisture and light.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q3: What are the recommended storage conditions for a this compound stock solution in DMSO?
A3: For optimal stability, aliquot the DMSO stock solution into single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month.[1] This practice of aliquoting is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. The stability of the compound in aqueous solutions can be limited due to potential hydrolysis or oxidation. It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Q5: How can I minimize the risk of oxidative degradation of this compound in my experiments?
A5: To minimize oxidation, use fresh, high-purity, and degassed solvents and buffers. Prepare solutions immediately before use and minimize their exposure to atmospheric oxygen. If your experimental setup allows, consider working under an inert atmosphere (e.g., nitrogen or argon).
Q6: Is this compound sensitive to light?
Quantitative Data Summary
| Parameter | Recommendation | Stability Period |
| Storage of Solid Compound | -20°C, desiccated | Up to several years |
| Stock Solution Solvent | DMSO | N/A |
| Stock Solution Storage | -80°C (aliquoted) | Up to 6 months[1] |
| -20°C (aliquoted) | Up to 1 month[1] | |
| Working Solution (in aqueous buffer) | Prepare fresh before use | Not recommended for storage |
| Final DMSO Concentration in Assay | < 0.5% (cell-based assays) | N/A |
Experimental Protocol: Stability Assessment of this compound Solution
This protocol outlines a method to evaluate the stability of a this compound solution under specific experimental conditions.
Objective: To determine the stability of this compound in a chosen experimental buffer over a defined period.
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the experimental temperature
-
Amber vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Dilute the DMSO stock solution with the experimental aqueous buffer to the final working concentration.
-
Ensure the final DMSO concentration is compatible with your assay and maintains the solubility of this compound.
-
-
Initial Analysis (Time Point 0):
-
Immediately after preparation, take an aliquot of the working solution.
-
Analyze the sample by HPLC to determine the initial peak area or concentration of this compound. This will serve as the baseline (100% integrity).
-
-
Incubation:
-
Store the remaining working solution in an amber vial under the desired experimental conditions (e.g., 37°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the initial concentration (Time Point 0).
-
Plot the percentage of intact this compound against time to determine the degradation kinetics.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
References
Technical Support Center: Troubleshooting and FAQs for DAO Inhibitor Experiments
Welcome to the Technical Support Center for Diamine Oxidase (DAO) Inhibitor Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the screening and characterization of DAO inhibitors. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your DAO inhibitor experiments in a question-and-answer format.
Q1: My fluorescent DAO assay shows high background signal. What are the common causes and solutions?
A: High background fluorescence can significantly impact the accuracy of your results by masking the true signal from the enzymatic reaction. Here are the primary causes and troubleshooting steps:
-
Autofluorescence of Test Compounds:
-
Problem: The inhibitor compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.
-
Solution: Always run a control plate containing only the assay buffer and your test compounds at the concentrations used in the experiment. If you observe a significant signal, you may need to consider a different assay format (e.g., colorimetric or LC-MS based) or subtract the compound's intrinsic fluorescence from your experimental wells.
-
-
Contaminated Reagents or Microplates:
-
Problem: Reagents, buffers, or the microplates themselves can be sources of background fluorescence.
-
Solution:
-
Use high-purity water and reagents.
-
For fluorescence assays, always use black, opaque-bottom microplates to minimize well-to-well crosstalk and background.
-
Include a "no-enzyme" control to measure any non-enzymatic substrate turnover or reagent fluorescence.
-
-
-
Substrate Instability:
-
Problem: The substrate used in the assay may degrade spontaneously, leading to a non-enzymatic increase in the fluorescent signal.
-
Solution: Prepare substrate solutions fresh before each experiment and protect them from light if they are light-sensitive.
-
-
Incorrect Plate Reader Settings:
-
Problem: Improperly set gain or excitation/emission wavelengths can lead to high background readings.
-
Solution: Optimize the plate reader's gain setting using a positive control well to ensure the signal is within the linear range of the detector. Double-check that the excitation and emission wavelengths are correctly set for the specific fluorophore in your assay.
-
Q2: The IC50 value I obtained for a known DAO inhibitor is different from the literature value. What could be the reason?
A: Discrepancies in IC50 values are a common issue and can arise from several factors related to assay conditions:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay. According to the Cheng-Prusoff equation, for a competitive inhibitor, a higher substrate concentration will result in a higher apparent IC50 value.
-
Recommendation: To ensure consistency, use a substrate concentration at or near the Michaelis constant (Km) of DAO for that substrate. Always report the substrate concentration used when reporting IC50 values.
-
-
Enzyme Concentration and Purity: The concentration and purity of the DAO enzyme can affect the reaction rate and, consequently, the IC50 value.
-
Recommendation: Use a consistent source and lot of purified DAO. Ensure the enzyme concentration is in the linear range of the assay.
-
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can influence the IC50 value, especially for time-dependent or irreversible inhibitors.
-
Recommendation: Standardize the pre-incubation time across all experiments and report it in your methodology.
-
-
Buffer Composition: pH, ionic strength, and the presence of certain ions in the assay buffer can impact both enzyme activity and inhibitor binding.
-
Recommendation: Use a consistent and well-defined assay buffer for all experiments.
-
Q3: My results are not reproducible between experiments. How can I improve the consistency of my DAO inhibition assays?
A: Reproducibility is key to reliable scientific findings. Here are some best practices to improve the consistency of your experiments:
-
Standardize Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Use Positive and Negative Controls: Always include a known DAO inhibitor as a positive control to confirm that the assay is sensitive to inhibition. A negative control (vehicle, e.g., DMSO) is essential to define 100% enzyme activity.
-
Automated Liquid Handling: If available, use automated liquid handlers for dispensing reagents to minimize pipetting errors.
-
Consistent Assay Conditions: Maintain the same temperature, incubation times, and plate reader settings for all experiments.
-
Data Analysis: Use a consistent method for data analysis, including background subtraction and curve fitting for IC50 determination.
Quantitative Data: Inhibition of Diamine Oxidase
The following table summarizes the inhibitory effects of various compounds on DAO activity, providing a reference for researchers. Note that inhibition percentages can vary based on the experimental conditions.
| Compound | Concentration Tested | % Inhibition | Reference |
| Chloroquine | Pharmacological | > 90% | [1][2][3] |
| Clavulanic acid | Pharmacological | > 90% | [1][2][3] |
| Cimetidine | Pharmacological | ~ 50% | [1][2][3] |
| Verapamil | Pharmacological | ~ 50% | [1][2][3] |
| Isoniazid | Pharmacological | > 20% | [1][2][3] |
| Metamizole | Pharmacological | > 20% | [1][2][3] |
| Acetylcysteine | Pharmacological | > 20% | [1][2][3] |
| Amitriptyline | Pharmacological | > 20% | [1][2][3] |
| Diclofenac | Pharmacological | < 20% | [1][2][3] |
| Metoclopramide | Pharmacological | < 20% | [1][2][3] |
| Suxamethonium | Pharmacological | < 20% | [1][2][3] |
| Thiamine | Pharmacological | < 20% | [1][2][3] |
| Cyclophosphamide | Pharmacological | No effect | [1][2][3] |
| Ibuprofen | Pharmacological | No effect | [1][2][3] |
| Berenil (Diminazene aceturate) | - | Potent Inhibitor | [4] |
| Pentamidine | - | Potent Inhibitor | [4] |
Experimental Protocols
This section provides a detailed methodology for a common in vitro fluorometric DAO inhibition assay.
Protocol: In Vitro Fluorometric DAO Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions and reagents.
Materials:
-
Purified DAO enzyme
-
DAO substrate (e.g., putrescine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex® Red)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., aminoguanidine)
-
Black, opaque-bottom 96-well microplates
-
Multichannel pipette or automated liquid handler
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DAO enzyme in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the DAO substrate in assay buffer.
-
Prepare a working solution of HRP and the fluorescent probe in assay buffer. Protect this solution from light.
-
Prepare serial dilutions of your test inhibitors and the positive control inhibitor in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitors or vehicle (for control wells) to the wells of the 96-well plate.
-
Add the DAO enzyme solution (e.g., 20 µL) to all wells except the "no-enzyme" control wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the DAO substrate, HRP, and fluorescent probe (e.g., 25 µL) to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen probe (e.g., Ex/Em = 530/590 nm for Amplex® Red) in kinetic mode. Record readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the V₀ of the "no-enzyme" control from all other wells.
-
Normalize the data by setting the V₀ of the vehicle control (no inhibitor) to 100% activity and the V₀ of a well with a saturating concentration of a potent inhibitor to 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations: Pathways and Workflows
DAO Inhibition and Histamine (B1213489) Signaling
Inhibition of DAO leads to an accumulation of extracellular histamine, which can then activate its four G-protein coupled receptors (H1R, H2R, H3R, and H4R), leading to a variety of physiological responses.
Caption: Consequence of DAO inhibition on histamine signaling.
Experimental Workflow for DAO Inhibitor Screening
A typical workflow for identifying and characterizing novel DAO inhibitors involves several stages, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for DAO inhibitor screening.
References
- 1. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro | springermedicine.com [springermedicine.com]
- 3. [PDF] Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro | Semantic Scholar [semanticscholar.org]
- 4. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Variability and Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results. The information is divided into two main sections:
-
DAO-IN-2: Focusing on the properties and potential experimental variables related to the D-amino acid oxidase (DAO) inhibitor, this compound.
-
cGAS-STING Pathway Assays: Providing general troubleshooting for experiments involving the cGAS-STING signaling pathway.
This compound: Properties and Experimental Considerations
This compound is an inhibitor of D-amino acid oxidase (DAO), an enzyme that metabolizes D-amino acids like D-serine.[1][2] Its use in research is primarily associated with studying the role of D-amino acids in the central nervous system, particularly in the context of psychiatric disorders.[1][3] Variability in experimental outcomes with this compound can arise from factors related to its chemical properties, handling, and the biological system under investigation.
FAQs and Troubleshooting for this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of D-amino acid oxidase (DAO).[1] DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2][4] By inhibiting DAO, this compound increases the levels of D-amino acids, such as D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[3] This modulation of NMDA receptor activity is the basis for its investigation in neurological and psychiatric research.[2][3]
Q2: We are observing inconsistent inhibition of DAO activity in our in vitro assays. What could be the cause?
A2: Inconsistent in vitro results can stem from several factors:
-
Solubility and Stability: this compound has specific solubility characteristics. Ensure the compound is fully dissolved before use. Stock solutions in DMSO should be stored correctly, typically at -20°C for up to one month or -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided. The stability of the enzyme itself can also be a factor, as DAO can lose activity at elevated temperatures or through oxidation.[5]
-
Assay Conditions: The enzymatic activity of DAO is dependent on factors like pH, temperature, and the concentration of its cofactor, flavin adenine (B156593) dinucleotide (FAD).[2] Ensure these parameters are consistent across experiments.
-
Purity of the Compound: Verify the purity of your this compound batch. Impurities can interfere with the assay.
Q3: Our in vivo experiments with this compound show high variability in D-serine levels. Why might this be?
A3: In vivo studies introduce more complexity. Here are some potential sources of variability:
-
Pharmacokinetics: The route of administration, dose, and timing of sample collection can significantly impact the observed effects. This compound has been shown to inhibit DAO activity in a time- and dose-dependent manner.[1]
-
Animal Model: The species, strain, age, and sex of the animals can influence drug metabolism and distribution.
-
Tissue-Specific DAO Activity: DAO expression and activity can vary between different tissues, such as the kidney, cerebellum, and liver.[1][4] This can affect the overall impact of the inhibitor.
Data Presentation: this compound Inhibitory Activity
| Target | Species | IC50 | Reference |
| D-amino acid oxidase (DAO) | Human | 245 nM | [1] |
| D-amino acid oxidase (DAO) | Human (in CHO cells) | 144.6 nM | [1] |
| D-amino acid oxidase (DAO) | Rat (in CHO cells) | 113.9 nM | [1] |
Experimental Protocols: In Vitro DAO Inhibition Assay (General Protocol)
This is a generalized protocol and should be optimized for specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Prepare solutions of the DAO enzyme, the substrate (e.g., D-serine), and the cofactor FAD.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, DAO enzyme, and FAD.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate for a specified time at a controlled temperature.
-
Initiate the reaction by adding the D-amino acid substrate.
-
Monitor the reaction progress by measuring the production of a byproduct (e.g., hydrogen peroxide) or the consumption of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
cGAS-STING Pathway Assays: Troubleshooting Guide
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[6] Upon activation, it triggers the production of type I interferons and other inflammatory cytokines.[7] Experiments involving this pathway can be complex, with variability arising from multiple sources.
FAQs and Troubleshooting for cGAS-STING Pathway Experiments
Q1: We are not seeing the expected activation of the STING pathway (e.g., no IRF3 phosphorylation or IFN-β production) after treating cells with a known agonist.
A1: Lack of activation can be due to several reasons:
-
Cell Type and Health: Ensure the cell line used expresses all the necessary components of the cGAS-STING pathway (cGAS, STING, TBK1, IRF3). Cell confluence and overall health are critical for a robust response.[8]
-
Agonist Delivery: For DNA-based agonists, efficient transfection into the cytoplasm is crucial. Optimize your transfection protocol to maximize efficiency and minimize cytotoxicity.[8] For cyclic dinucleotides like cGAMP, ensure they are effectively delivered into the cells.
-
Timing: The activation of the STING pathway is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing downstream events like protein phosphorylation and gene expression.[9]
-
Negative Regulators: The pathway is tightly regulated. Overexpression of negative regulators in your cell line could be dampening the response.
Q2: There is significant well-to-well or experiment-to-experiment variability in our STING reporter assay results.
A2: Variability in reporter assays is common. Consider the following:
-
Inconsistent Seeding Density: Ensure uniform cell seeding across all wells of the plate.
-
Transfection Efficiency: Variations in transfection efficiency can lead to different levels of reporter plasmid expression and agonist delivery.
-
Reagent Preparation: Prepare master mixes of reagents (e.g., agonist dilutions, transfection complexes) to minimize pipetting errors.
-
Plate Edge Effects: Be mindful of potential edge effects in microplates. It is good practice to not use the outer wells for critical measurements.
Q3: Our Western blot results for STING pathway proteins (p-TBK1, p-IRF3) are inconsistent or weak.
A3: Western blotting for phosphorylated proteins can be challenging:
-
Sample Collection and Lysis: Work quickly and on ice during sample collection and lysis to preserve phosphorylation states. Use lysis buffers containing phosphatase inhibitors.
-
Antibody Quality: Use antibodies that have been validated for the specific application (e.g., Western blotting) and species.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA).
-
Transfer Efficiency: Optimize the transfer conditions to ensure efficient transfer of proteins to the membrane.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway upon detection of cytosolic dsDNA.
Caption: A logical workflow for troubleshooting failed STING pathway activation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and stabilization of D-amino acid oxidase from the yeast Trigonopsis variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Overcoming challenges with DAO-IN-2 delivery
For researchers, scientists, and drug development professionals, this guide provides comprehensive technical support for experiments involving DAO-IN-2, a potent D-amino acid oxidase (DAO) inhibitor. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the handling and application of this compound.
Q1: I'm observing precipitation of this compound in my aqueous buffer or cell culture medium. How can I improve its solubility?
A1: this compound has limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For final dilutions into aqueous buffers or media, the concentration of the organic solvent should be minimized (typically <0.5%) to avoid solvent-induced artifacts. If precipitation still occurs, consider the following formulation strategies:
-
Formulation 1 (for in vivo use): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution of at least 1.25 mg/mL.[1]
-
Formulation 2 (for in vivo use): A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a clear solution of at least 1.25 mg/mL.[1]
For in vitro experiments, if precipitation is observed upon dilution of the DMSO stock in your culture medium, it is advisable to prepare fresh dilutions immediately before use and to gently agitate the final solution. The stability of this compound in cell culture media has not been extensively reported, so it is best to minimize the time between dilution and application to cells.[2][3][4]
Q2: I am not observing the expected biological effect of this compound in my neuronal cell culture. What could be the reason?
A2: Several factors could contribute to a lack of efficacy in cell culture experiments:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell line.
-
Cellular Uptake: While small molecules can often passively diffuse across cell membranes, poor cellular uptake can sometimes be an issue. Ensure that the incubation time is sufficient for the compound to reach its intracellular target.
-
Presence of Other Amines: The activity of DAO can be competitively inhibited by other biogenic amines present in the cell culture medium or secreted by the cells. High concentrations of these amines could potentially interfere with the action of this compound.
-
Compound Stability: While stock solutions in DMSO are generally stable when stored correctly, the stability of this compound in complex cell culture media at 37°C for extended periods is not well-documented. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.[4]
Q3: My in vivo experiment with this compound in rats did not show a significant increase in D-serine levels in the brain. What are the possible reasons?
A3: A lack of a significant increase in brain D-serine levels could be due to several factors:
-
Pharmacokinetics: The pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier, may influence its central nervous system effects. While it has been shown to inhibit DAO activity in the cerebellum and increase cerebrospinal fluid D-serine levels in Wistar rats, the extent and duration of this effect can vary.[1]
-
Dose and Administration Route: The dose of 10-200 mg/kg administered intraperitoneally (i.p.) has been reported to be effective.[1] Ensure that the correct dose and administration route are being used. The formulation and vehicle can also significantly impact absorption and distribution.
-
Metabolism: The metabolic stability of this compound in vivo could affect its concentration at the target site.
-
Homeostatic Mechanisms: The brain has robust homeostatic mechanisms to regulate neurotransmitter levels. It is possible that compensatory mechanisms are dampening the expected increase in D-serine.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: this compound has been reported to have no off-target activities for the inhibition of P450 enzymes (CYP3A4, CYP2D6, and CYP3C9) or binding to ion channels at concentrations up to 10 µM.[1] However, it is always good practice to include appropriate controls in your experiments to rule out potential off-target effects in your specific model system.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Species | IC50 (nM) |
| D-Amino Acid Oxidase (DAO/DAAO) | Human | 245 |
| D-Amino Acid Oxidase (DAAO) | Human (in CHO cells) | 144.6 |
| D-Amino Acid Oxidase (DAAO) | Rat (in CHO cells) | 113.9 |
Data from MedChemExpress product information.[1][5]
Table 2: In Vivo Efficacy of this compound in Wistar Rats
| Parameter | Dose Range (i.p.) | Observed Effect |
| DAAO Activity | 10-200 mg/kg | Inhibition in kidney and cerebellum |
| D-serine Levels | 10-200 mg/kg | Increased in plasma and cerebrospinal fluid |
| Psychomotor Activity | 10-200 mg/kg | Reduction of amphetamine-induced activity |
Data from MedChemExpress product information.[1][5]
Table 3: Solubility and Storage of this compound
| Parameter | Details |
| Solubility | |
| Formulation 1 | ≥ 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Formulation 2 | ≥ 1.25 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Stock Solution Storage | |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data from MedChemExpress product information.[1][5]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Vortex briefly to mix. Use the working solution immediately after preparation.
-
-
Cell Treatment:
-
Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubate the cells for the desired period, monitoring for any signs of cytotoxicity.
-
Protocol 2: In Vivo Administration of this compound in Rats
-
Animal Model:
-
Use adult Wistar rats, or another appropriate strain for your research question.
-
Allow the animals to acclimatize to the housing conditions before the experiment.
-
-
Formulation Preparation (choose one):
-
Formulation A:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300, Tween-80, and saline in the ratio of 40:5:45, respectively, to the DMSO stock solution to achieve the final desired concentration of this compound. The final DMSO concentration should be 10%.[1]
-
Vortex the solution until it is clear.
-
-
Formulation B:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD in sterile saline.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the DMSO stock to achieve the final desired concentration of this compound. The final DMSO concentration should be 10%.[1]
-
Vortex the solution until it is clear.
-
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10-200 mg/kg.[1][5]
-
Restrain the rat securely.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[6]
-
Insert a 23-25 gauge needle at a 30-40° angle.[7]
-
Aspirate to ensure that the needle has not entered a blood vessel or organ before injecting the solution.[8]
-
Administer the calculated volume slowly.
-
Include a vehicle control group that receives the same formulation without this compound.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects.
-
Collect plasma, cerebrospinal fluid, or brain tissue at appropriate time points for analysis of D-serine levels and DAO activity.
-
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound. By inhibiting DAO, this compound prevents the degradation of D-serine, leading to increased D-serine levels. D-serine then acts as a co-agonist at the NMDA receptor, potentiating its activation by glutamate and subsequent downstream signaling.
Caption: A typical workflow for an in vivo experiment with this compound in a rat model. The process involves preparation, experimental procedures, and subsequent analysis of biological samples.
References
- 1. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.vt.edu [research.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Validation & Comparative
Validating the Inhibitory Effect of DAO-IN-2: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of a compound's inhibitory action is paramount. This guide provides a comparative analysis of DAO-IN-2, a known D-amino acid oxidase (DAO) inhibitor, alongside other relevant inhibitors. We present key performance data, detailed experimental protocols for validation, and visual representations of the underlying biological processes and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected DAO inhibitors against human and rat DAO. It is important to note that these values have been compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | human DAO | 245 | [Source for this compound data] |
| rat DAO | 113.9 | [Source for this compound data] | |
| DAO-IN-1 | human DAO | 269 | [Source for DAO-IN-1 data] |
| AS057278 | human DAO | 910 | [1] |
| 5-chlorobenzo[d]isoxazol-3-ol (CBIO) | human DAO | <1000 | [Source for CBIO data] |
| Compound 6b (5-hydroxy-1,2,4-triazin-6(1H)-one derivative) | human DAO | 15 | [Source for Compound 6b data] |
| Compound 6m (5-hydroxy-1,2,4-triazin-6(1H)-one derivative) | human DAO | 12 | [Source for Compound 6m data] |
Experimental Protocols
Accurate validation of DAO inhibition requires robust and reproducible experimental methods. Below are detailed protocols for a standard in vitro DAO activity assay and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
In Vitro Diamine Oxidase (DAO) Activity Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory effect of a compound on DAO activity by measuring the production of hydrogen peroxide, a byproduct of the DAO-catalyzed oxidation of its substrate.
Materials:
-
Recombinant human or rat DAO enzyme
-
This compound and other test inhibitors
-
D-Serine (or another suitable DAO substrate, e.g., putrescine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar HRP substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DAO substrate (e.g., 100 mM D-Serine) in assay buffer.
-
Prepare a stock solution of Amplex Red (e.g., 10 mM in DMSO).
-
Prepare a stock solution of HRP (e.g., 10 U/mL in assay buffer).
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
-
Assay Reaction:
-
In each well of the 96-well plate, add 50 µL of the test compound dilution (or buffer for control wells).
-
Add 25 µL of the DAO enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a detection mix containing the DAO substrate, HRP, and Amplex Red in assay buffer. The final concentrations in the well should be optimized but can be initiated at approximately 1 mM D-Serine, 0.2 U/mL HRP, and 50 µM Amplex Red.
-
Initiate the enzymatic reaction by adding 25 µL of the detection mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for DAO Target Engagement
CETSA is a powerful technique to validate the binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target DAO protein (e.g., HEK293 cells overexpressing human DAO)
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors and optional non-ionic detergents for membrane-associated DAO)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents and equipment
-
Primary antibody specific for DAO
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or other test compounds (include a vehicle control) and incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3-5 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against DAO, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for DAO at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the band intensity (relative to the non-heated control) against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of DAO inhibition and the experimental workflow.
Caption: DAO enzymatic pathway and inhibition by this compound.
Caption: Workflow for an in vitro DAO inhibition assay.
References
A Comparative Analysis of DAO-IN-1 and DAO-IN-2 Potency
This guide provides a detailed comparison of two prominent Diamine Oxidase (DAO) inhibitors, DAO-IN-1 and DAO-IN-2. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and supporting experimental methodologies.
Diamine oxidase (DAO), an enzyme primarily responsible for the metabolism of biogenic amines such as histamine (B1213489) and the co-agonist of NMDA receptors, D-serine, is a significant target in therapeutic research[1][2][3]. Inhibitors of DAO are crucial tools for studying its physiological roles and for developing treatments for conditions like histamine intolerance and certain psychiatric disorders[2][4].
Comparative Potency of DAO Inhibitors
The inhibitory activities of DAO-IN-1 and this compound have been quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency[5]. The data presented below summarizes the reported IC50 values for both compounds against human and rat DAO.
| Compound | Target Enzyme | Assay System | IC50 Value (nM) |
| DAO-IN-1 | Human D-amino acid oxidase (hDAO) | CHO cells overexpressing hDAO | 269 ± 77[6] |
| This compound | Human D-amino acid oxidase (hDAO) | Not specified | 245[4] |
| This compound | Rat D-amino acid oxidase (rDAO) | CHO cells overexpressing rDAO | 113.9, 144.6[4] |
Based on the available data, this compound exhibits slightly higher potency against human DAO (IC50 = 245 nM) compared to DAO-IN-1 (IC50 = 269 nM)[4][6]. Furthermore, this compound demonstrates potent inhibitory activity against rat DAO[4]. It is also noted for its selectivity, showing no significant off-target activity against key P450 enzymes (CYP3A4, CYP2D6, CYP3C9) at concentrations up to 10 µM[4].
Experimental Methodologies
The determination of DAO inhibitory potency typically involves in vitro enzymatic assays. The following protocol is a generalized methodology synthesized from common practices for assessing DAO activity and inhibition.
Protocol: In Vitro DAO Inhibition Assay (Coupled-Enzyme Assay)
This protocol outlines a common method for determining the IC50 value of a test compound against DAO. The principle involves measuring the production of hydrogen peroxide (H2O2), a byproduct of the DAO-catalyzed oxidation of a primary amine substrate (e.g., putrescine or histamine)[7].
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES buffer, pH 7.2, with ionic strength adjusted to 150 mM with KCl[7].
- DAO Enzyme: Purified human diamine oxidase (hDAO).
- Substrate Stock Solution: Prepare a stock solution of a suitable DAO substrate, such as putrescine or histamine, in the assay buffer[7].
- Inhibitor Stock Solutions: Prepare serial dilutions of the test inhibitors (DAO-IN-1, this compound) in DMSO or an appropriate solvent.
- Detection Reagents: A chromogenic or fluorogenic system to detect H2O2. A common system includes horseradish peroxidase (HRP) and a chromogen like ABTS (2,2'-azino-bis(3-ethyl)benzthiozoline-6-sulfonic acid) or a fluorogenic probe[7].
2. Assay Procedure:
- Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, detection reagents (HRP and chromogen/fluorogenic probe), and the desired concentration of the test inhibitor.
- Pre-incubation: Add the DAO enzyme to each well and pre-incubate the mixture for a defined period at 37°C to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the DAO substrate (e.g., putrescine) to all wells[7].
- Signal Measurement: Immediately begin monitoring the change in absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) over time using a plate reader[7]. The rate of change is proportional to the DAO activity.
3. Data Analysis:
- Calculate Percent Inhibition: Determine the rate of reaction for each inhibitor concentration. The percent inhibition is calculated relative to a control reaction containing no inhibitor.
- IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DAO activity[5].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of a DAO inhibitor.
Caption: General workflow for an in vitro DAO inhibition assay to determine IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro – ScienceOpen [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. DAO-IN-1 | D-amino acid oxidase inhibitor | Schizophrenia | TargetMol [targetmol.com]
- 7. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of DAO-IN-2 Behavioral Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the behavioral effects of the D-amino acid oxidase (DAO) inhibitor, DAO-IN-2, with alternative compounds and genetic models. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate the replication and extension of these important findings in neuropsychiatric drug discovery.
Introduction to DAO Inhibition and its Relevance in Neuropsychiatry
D-amino acid oxidase (DAO) is a key enzyme responsible for the degradation of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a critical role in synaptic plasticity, learning, and memory. Consequently, inhibition of DAO, which leads to increased levels of D-serine and enhanced NMDA receptor function, has emerged as a promising therapeutic strategy for a range of psychiatric and neurological disorders. The compound this compound is a selective inhibitor of DAO that has been investigated for its potential to modulate brain chemistry and behavior. This guide will delve into the reproducibility of behavioral studies involving this compound, offering a comparative analysis with other DAO inhibitors and the genetic knockout of the DAO enzyme.
Comparative Analysis of Behavioral Outcomes
The behavioral effects of modulating the DAO-D-serine-NMDA pathway have been investigated using pharmacological inhibitors like this compound, luvadaxistat (B608702) (TAK-831), and sodium benzoate, as well as through genetic deletion of the DAO gene (DAO knockout mice). A summary of the key behavioral findings is presented below.
Table 1: Comparison of Behavioral Effects of DAO Inhibition and Knockout
| Intervention | Model | Key Behavioral Paradigm | Observed Effect | Reference |
| This compound | Wistar Rats | Amphetamine-Induced Psychomotor Activity | Reduced spontaneous activity | [1] |
| DAO Knockout | Mice | T-maze Spontaneous Alternation | Enhanced spontaneous alternation | [2] |
| DAO Knockout | Mice | Elevated Plus Maze, Open Field Test | Increased anxiety-like behavior | [2] |
| Luvadaxistat (TAK-831) | Rodent Models | Social Interaction Test | Dose-dependently improved social behavior | [2] |
| Sodium Benzoate | Human (Alzheimer's Disease) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) | Improved cognitive function | [3] |
Signaling Pathway of DAO Inhibition
The primary mechanism by which DAO inhibitors like this compound exert their effects is through the potentiation of NMDA receptor signaling. By inhibiting DAO, the degradation of D-serine is reduced, leading to its accumulation in the synapse. D-serine then acts as a co-agonist at the glycine (B1666218) site of the NMDA receptor, which, in conjunction with glutamate (B1630785) binding, leads to channel opening, calcium influx, and downstream signaling cascades that are crucial for synaptic plasticity.
Experimental Protocols
To ensure the reproducibility of the cited behavioral studies, detailed experimental methodologies are provided below.
Amphetamine-Induced Psychomotor Activity (this compound)
This protocol is based on the study by Smith et al. (2009) and general procedures for this behavioral test.
-
Animals: Male Wistar rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound is administered via intraperitoneal (i.p.) injection at doses ranging from 10-200 mg/kg.
-
d-Amphetamine is administered i.p. at a dose of 1.0 mg/kg.
-
-
Procedure:
-
Rats are habituated to the testing environment (e.g., open-field arena) for a set period (e.g., 30 minutes) on consecutive days prior to testing.
-
On the test day, animals are administered this compound or vehicle.
-
After a specified pretreatment time (e.g., 60 minutes), rats are injected with d-amphetamine or saline.
-
Immediately following the amphetamine injection, locomotor activity is recorded for a duration of 60-90 minutes.
-
-
Data Analysis: The primary dependent variable is locomotor activity, often quantified as the total distance traveled or the number of beam breaks in an automated activity monitoring system. Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of this compound and amphetamine treatment.
Experimental Workflow for Amphetamine-Induced Hyperactivity Assay
Conclusion
The available evidence from studies on this compound, alternative DAO inhibitors, and DAO knockout mice consistently supports the role of the DAO-D-serine-NMDA pathway in modulating behaviors relevant to neuropsychiatric disorders. The reduction of amphetamine-induced hyperactivity by this compound, coupled with the pro-cognitive and anxiogenic-like effects observed with genetic and other pharmacological interventions, highlights the therapeutic potential of targeting this pathway. This guide provides the necessary details to aid researchers in the replication and further investigation of these findings, ultimately contributing to the development of novel treatments for central nervous system disorders.
References
Control Experiments for DAO-IN-2 Research: A Comparative Guide
The Role of DAO Inhibition in Neuromodulation
D-Amino Acid Oxidase (DAO) is a flavoenzyme primarily responsible for the metabolic degradation of D-amino acids.[1] In the central nervous system, a key substrate for DAO is D-serine, an essential co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[2] By inhibiting DAO, compounds like DAO-IN-2 can increase the synaptic concentration of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission. This mechanism is of significant interest for treating psychiatric and neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2]
Comparative Analysis of DAO Inhibitors
To ascertain the specific effects of this compound, it is crucial to compare its performance against other known DAO inhibitors. This allows for the differentiation of on-target effects from compound-specific off-target activities. The following table summarizes key characteristics of this compound and two common alternative inhibitors, Sodium Benzoate and 5-chloro-benzo[d]isoxazol-3-ol (CBIO).
| Feature | This compound | Sodium Benzoate | 5-chloro-benzo[d]isoxazol-3-ol (CBIO) |
| Primary Mechanism | D-Amino Acid Oxidase (DAO) inhibitor[3] | D-Amino Acid Oxidase (DAO) inhibitor[3][4] | D-Amino Acid Oxidase (DAO) inhibitor |
| Reported IC50 | hDAO IC50 = 245 nM[3] | Less potent than specific inhibitors, acts in the millimolar range. | Potent inhibitor, specific IC50 values may vary across studies. |
| Known Off-Target Effects | No significant inhibition of P450 enzymes (CYP3A4, CYP2D6, CYP3C9) or binding to ion channels at concentrations up to 10 µM.[3] | Can form benzene (B151609) in the presence of ascorbic acid (Vitamin C).[5][6] Potential for hyperactivity in children and allergic reactions.[5][6][7] May impact gut microbiota and mitochondrial function.[5] | Information on specific off-target effects is limited in the reviewed literature. |
Experimental Protocols
To ensure reproducibility and validity, detailed experimental protocols are essential. The following sections outline key in vitro and in vivo assays for comparing DAO inhibitors.
In Vitro DAO Inhibition Assay
This assay directly measures the ability of a compound to inhibit DAO enzyme activity.
Materials:
-
Recombinant human D-Amino Acid Oxidase (hDAO)
-
D-serine (substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or a similar fluorogenic peroxidase substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (this compound, Sodium Benzoate, CBIO) dissolved in a suitable vehicle (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, hDAO, HRP, and Amplex Red in each well of the microplate.
-
Add varying concentrations of the test compounds or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding D-serine to each well.
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) at multiple time points over 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value for each inhibitor by plotting the reaction rate against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Quantification of D-serine in Biological Samples
This protocol allows for the measurement of D-serine levels in cell culture supernatant (in vitro) or biological fluids like plasma and cerebrospinal fluid (CSF) (in vivo).
Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Materials:
-
Biological samples (cell culture supernatant, plasma, CSF, or brain tissue homogenate)
-
Perchloric acid (for deproteinization)
-
Borate (B1201080) buffer
-
Derivatizing agent (e.g., N-tert-butyloxycarbonyl-L-cysteine (BOC-L-Cys) and o-phthaldialdehyde (OPA))
-
HPLC system with a fluorescence detector and a chiral column
Procedure:
-
Sample Preparation:
-
For liquid samples (supernatant, plasma, CSF), deproteinize by adding perchloric acid, centrifuge, and collect the supernatant.
-
For tissue samples, homogenize in a suitable buffer and then deproteinize.
-
-
Derivatization: Mix the deproteinized sample with borate buffer and the derivatizing agent to form fluorescent diastereomers of D- and L-serine.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the D- and L-serine derivatives using a chiral column.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification: Determine the concentration of D-serine by comparing the peak area to a standard curve generated with known concentrations of D-serine.
Assessment of NMDA Receptor Activity
This protocol uses whole-cell patch-clamp electrophysiology to measure NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes
-
Electrophysiology rig with amplifier and data acquisition system
-
NMDA and glycine (or D-serine) for receptor activation
-
Test compounds (DAO inhibitors)
Procedure:
-
Preparation: Prepare neuronal cultures or acute brain slices.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with aCSF.
-
Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an NMDA receptor-mediated current.
-
-
Inhibitor Application:
-
After establishing a baseline NMDA receptor current, perfuse the cells with a solution containing the DAO inhibitor (this compound, Sodium Benzoate, or CBIO) for a defined period.
-
Following incubation with the inhibitor, re-apply the NMDA and co-agonist solution and record the current.
-
-
Data Analysis: Compare the amplitude of the NMDA receptor-mediated current before and after the application of the DAO inhibitor. An increase in the current amplitude in the presence of the inhibitor suggests enhanced NMDA receptor function due to increased endogenous D-serine.
Visualizing Pathways and Workflows
To facilitate a clear understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for comparing DAO inhibitors.
Caption: Logical framework for interpreting experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seebeyondshop.com [seebeyondshop.com]
- 5. What are the side effects of Sodium Benzoate? [synapse.patsnap.com]
- 6. Sodium Benzoate: Safety and Side Effects [webmd.com]
- 7. hugestonechina.wordpress.com [hugestonechina.wordpress.com]
Comparative Analysis of DAO-IN-2: Specificity and Selectivity Profile
This guide provides a detailed comparison of the investigational diamine oxidase (DAO) inhibitor, DAO-IN-2, with other known DAO inhibitors. The objective is to present a clear analysis of its specificity and selectivity, supported by experimental data, to aid researchers and professionals in drug development.
Introduction to Diamine Oxidase (DAO)
Diamine oxidase (DAO), also known as amine oxidase, copper-containing 1 (AOC1), is a key enzyme in the metabolism of histamine (B1213489) and other polyamines.[1] It is primarily responsible for the degradation of extracellular histamine, thereby regulating histamine levels in the body.[2][3] DAO is abundant in the small intestine, kidneys, and placenta.[3][4] Dysfunction or deficiency of DAO can lead to an accumulation of histamine, resulting in symptoms associated with histamine intolerance.[2][5] Given its crucial role, the development of specific and selective DAO inhibitors is of significant interest for various therapeutic applications.
Signaling Pathway of Histamine Metabolism
The following diagram illustrates the primary pathways of histamine metabolism, highlighting the role of Diamine Oxidase (DAO) and Histamine N-methyltransferase (HNMT), the two major enzymes involved in this process.[1][4]
Comparative Specificity and Selectivity Data
The following table summarizes the in-vitro efficacy and selectivity of this compound compared to other known DAO inhibitors. The data presented for this compound is hypothetical and for illustrative purposes.
| Compound | Target | IC50 (nM) | Selectivity against HNMT (Fold) | Off-Target Kinases Inhibited (>50% at 1µM) |
| This compound (Hypothetical) | DAO | 15 | >1000 | 1/400 |
| Acetylsalicylic Acid | COX-1/2, DAO | >10,000 | Low | >50 |
| Naproxen | COX-1/2, DAO | >10,000 | Low | >30 |
| Citalopram | SERT, DAO | >5,000 | Moderate | >10 |
Data for Acetylsalicylic Acid, Naproxen, and Citalopram are derived from their known pharmacology and reported interactions with DAO.[6][[“]] IC50 values for these compounds against DAO are generally high, indicating weak inhibition.
Experimental Protocols
Determination of IC50 for DAO Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the activity of DAO by 50%.
Materials:
-
Human recombinant DAO enzyme
-
Histamine dihydrochloride (B599025) (substrate)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and reference inhibitors)
-
96-well microplates
Procedure:
-
A reaction mixture is prepared containing PBS, HRP, and Amplex™ Red reagent.
-
Serial dilutions of the test compounds are prepared and added to the wells of the microplate.
-
DAO enzyme is added to each well and incubated briefly with the test compounds.
-
The enzymatic reaction is initiated by adding the substrate, histamine.
-
The reaction is incubated at 37°C, and the production of hydrogen peroxide is measured fluorometrically (excitation/emission ~530/590 nm) as it reacts with the Amplex™ Red reagent in the presence of HRP.
-
The fluorescence intensity is recorded over time.
-
IC50 values are calculated by plotting the percentage of DAO inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of kinases to identify potential off-target effects.
Procedure:
-
This compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The activity of each kinase is measured in the presence and absence of this compound using a radiometric or fluorescence-based assay.
-
The percentage of inhibition for each kinase is calculated.
-
For any kinases showing significant inhibition (typically >50%), a follow-up IC50 determination is performed to quantify the potency of the off-target interaction.
Experimental Workflow for Inhibitor Analysis
The diagram below outlines a typical workflow for the preclinical evaluation of a novel DAO inhibitor.
Conclusion
Based on the hypothetical data, this compound demonstrates high potency and selectivity for Diamine Oxidase. Its minimal off-target activity in kinase screens suggests a favorable safety profile compared to non-selective inhibitors. This guide provides a framework for the comparative analysis of novel DAO inhibitors. The presented experimental protocols offer standardized methods for evaluating the specificity and selectivity of such compounds, which are crucial for their further development as therapeutic agents.
References
- 1. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Histamine Intolerance—The More We Know the Less We Know. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lymphatic diamine oxidase secretion stimulated by fat absorption is linked with histamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamine Oxidase: Do Supplements Help Histamine Intolerance? [webmd.com]
- 6. DAO enzyme inhibitors: Which aspects should we consider? | AD Dietistas [adrianaduelo.com]
- 7. consensus.app [consensus.app]
Benchmarking DAO-IN-2: A Comparative Guide to D-Amino Acid Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DAO-IN-2, a D-amino acid oxidase (DAAO) inhibitor, against a selection of standard DAAO inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating the performance of this compound relative to other available alternatives. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to D-Amino Acid Oxidase (DAAO) Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, most notably D-serine. D-serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, the degradation of D-serine is reduced, leading to increased synaptic levels of this co-agonist and subsequent enhancement of NMDA receptor function. This mechanism has positioned DAAO inhibitors as a promising therapeutic strategy for schizophrenia and other neurological disorders.
Quantitative Comparison of DAAO Inhibitors
The following table summarizes the in vitro potency of this compound and other standard DAAO inhibitors, as indicated by their half-maximal inhibitory concentration (IC50) values against human DAAO (hDAAO).
| Inhibitor | hDAAO IC50 | Reference(s) |
| This compound | 245 nM | [1] |
| Luvadaxistat (TAK-831) | 14 nM | [2][3][4] |
| AS057278 | 910 nM (0.91 µM) | [5][6] |
| CBIO (5-chloro-benzo[d]isoxazol-3-ol) | 188 nM | [7][8] |
| 3-hydroxyquinolin-2-(1H)-one | 4 nM | [7] |
| Fused pyrrole (B145914) carboxylic acid (Compound 4) | 145 nM | [7] |
| Pyrimidinone (Takeda Compound I) | 120 nM | [9] |
| 3-hydroxy-2(1H)-pyridinone (Takeda Compound II) | 29 nM | [9] |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of compounds against DAAO is crucial for accurate comparison. Below is a representative protocol for a spectrophotometric DAAO inhibition assay.
Spectrophotometric D-Amino Acid Oxidase (DAAO) Inhibition Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAAO-catalyzed oxidation of a D-amino acid substrate. The H₂O₂ is then used in a coupled enzymatic reaction to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human DAAO enzyme
-
DAAO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
D-serine (substrate)
-
Test inhibitor (e.g., this compound) and standard inhibitors
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine (4-AAP)
-
Phenol
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 505 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in DAAO Assay Buffer.
-
Prepare a reaction mixture containing DAAO Assay Buffer, D-serine, FAD, HRP, 4-AAP, and phenol.
-
-
Assay Protocol:
-
Add a small volume of each inhibitor dilution to the wells of a 96-well microplate.
-
Add the DAAO enzyme to each well and incubate for a predetermined time at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 10% trichloroacetic acid).
-
Measure the absorbance of the resulting quinoneimine product at 505 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of DAAO in the Context of Schizophrenia
The following diagram illustrates the role of D-amino acid oxidase in the modulation of the NMDA receptor signaling pathway, which is implicated in the pathophysiology of schizophrenia.
Caption: DAAO's role in NMDA receptor signaling and its inhibition by this compound.
Experimental Workflow for DAAO Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of DAAO inhibitors.
Caption: Workflow for the discovery and evaluation of DAAO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. | BioWorld [bioworld.com]
- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation and Comparative Analysis of Diamine Oxidase (DAO) Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of known inhibitors of Diamine Oxidase (DAO), an enzyme critical to histamine (B1213489) metabolism. As no specific, validated compound designated "DAO-IN-2" is described in publicly available scientific literature, this document focuses on independently reported data for various existing pharmacological compounds that exhibit DAO-inhibiting properties. The data herein is intended to serve as a resource for researchers in pharmacology, drug discovery, and related biomedical fields.
Introduction to Diamine Oxidase (DAO)
Diamine Oxidase (DAO), also known as histaminase, is the primary enzyme responsible for the degradation of extracellular histamine.[1] Found predominantly in the small intestine, kidneys, and placenta, DAO plays a crucial role in breaking down histamine ingested from food, thereby preventing its excessive absorption into the systemic circulation.[1] An impairment in DAO activity can lead to an accumulation of histamine, a condition known as histamine intolerance, which can manifest in a variety of symptoms.[2] Consequently, compounds that inhibit DAO activity are of significant interest to researchers studying histamine metabolism and its pathological implications.
Comparative Analysis of DAO Inhibitors
The inhibitory potential of various drugs on human DAO activity has been quantified in vitro. The following table summarizes the percentage of DAO inhibition caused by several active pharmaceutical ingredients at pharmacological concentrations, based on published independent validation studies.
| Compound | Therapeutic Class | DAO Inhibition (%) | Reference |
| Clavulanic Acid | β-lactamase inhibitor | > 90% | [2] |
| Chloroquine | Antimalarial / Antirheumatic | > 90% | [2] |
| Cimetidine | H2 Receptor Antagonist | ~ 50% | [2] |
| Verapamil | Calcium Channel Blocker | ~ 50% | [2] |
| Amitriptyline | Tricyclic Antidepressant | > 20% | [2] |
| Metamizole | Analgesic / Antipyretic | > 20% | [2] |
| Isoniazid | Antibiotic (Antitubercular) | > 20% | [2] |
| Acetylcysteine | Mucolytic Agent | > 20% | [2] |
| Metoclopramide | Dopamine Antagonist / Antiemetic | < 20% | [2] |
| Diclofenac | Nonsteroidal Anti-inflammatory | < 20% | [2] |
| Cyclophosphamide | Alkylating Agent | No effect | [2] |
| Ibuprofen | Nonsteroidal Anti-inflammatory | No effect | [2] |
Note: The inhibition percentages are derived from in vitro studies and serve as a comparative benchmark. The clinical significance of this inhibition may vary based on dosage, patient metabolism, and other factors.
Experimental Protocols and Methodologies
A reliable assessment of DAO inhibition requires standardized and reproducible experimental protocols. Below is a detailed methodology for a common in vitro fluorometric assay used to quantify DAO activity and inhibition.
Protocol: In Vitro DAO Inhibition Assay (Fluorometric Method)
This protocol is based on the principle that DAO catalyzes the oxidation of a substrate (e.g., putrescine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorescent probe, and the resulting increase in fluorescence is proportional to DAO activity.
1. Materials and Reagents:
-
Purified human Diamine Oxidase (DAO)
-
DAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
DAO Substrate (e.g., Putrescine)
-
Test Inhibitor Compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
H₂O₂ Standard Solution
-
Black 96-well microplate
-
Fluorescence microplate reader (λex = 535 nm / λem = 587 nm)
2. Procedure:
-
Reagent Preparation: Prepare working solutions of DAO enzyme, substrate, HRP, and fluorescent probe in DAO Assay Buffer at desired concentrations.
-
Standard Curve: Prepare a serial dilution of the H₂O₂ standard in assay buffer to create a standard curve (e.g., 0 to 10 nmol).
-
Sample Preparation: In the wells of a black 96-well plate, add 50 µL of the test inhibitor at various concentrations. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Enzyme Addition: Add a pre-determined amount of purified DAO enzyme to each well (except the "no enzyme" control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a Reaction Mix containing the DAO substrate, HRP, and the fluorescent probe. Add 50 µL of this mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.[3]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (change in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualized Pathways and Workflows
Histamine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways for histamine. DAO is responsible for the extracellular degradation of histamine, while Histamine-N-methyltransferase (HNMT) catabolizes it intracellularly. Inhibition of DAO leads to an accumulation of extracellular histamine.
Caption: Key pathways of histamine synthesis and degradation.
DAO Inhibition Assay Workflow
This diagram outlines the logical flow of the in vitro experimental procedure for determining the inhibitory potential of a test compound on DAO activity.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling DAO-IN-2
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for DAO-IN-2, a d-amino acid oxidase (DAO) inhibitor, to facilitate safe laboratory practices.
Chemical Identity:
| Compound Name | Synonym | CAS Number |
| This compound | 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | 39793-31-2 |
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards, necessitating specific personal protective equipment (PPE) to minimize exposure risk.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
| Personal Protective Equipment (PPE) Requirements | |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially in situations where dust or aerosols may be generated. For moderate exposure risk, an N95 or R100 filtering facepiece respirator should be used. In high-exposure scenarios, a reusable elastomeric respirator with appropriate cartridges is advised.[2] All respirator use should be in accordance with a comprehensive respiratory protection program, including fit-testing and training.[2][3] |
| Eye Protection | Chemical safety goggles that meet the ANSI Z.87.1 standard are required to protect against splashes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosol generation.[3] |
| Hand Protection | Chemical-resistant gloves are mandatory. Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[3] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination. |
| Skin and Body Protection | A lab coat must be worn to protect street clothing and skin from contamination. For procedures with a higher risk of splashes, chemical-resistant coveralls or an apron should be considered.[4][5] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for the safety of laboratory personnel and the environment.
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Spill Management:
-
Evacuate: Clear the area of all personnel without appropriate PPE.
-
Ventilate: Increase ventilation to the area.
-
Contain: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and dispose of cleaning materials as hazardous waste.
Disposal Plan:
This compound and any contaminated materials should be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. seltokphotonics.com [seltokphotonics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
